molecular formula C11H13NO2 B13688034 5-(tert-Butyl)benzisoxazol-3(2H)-one CAS No. 36238-84-3

5-(tert-Butyl)benzisoxazol-3(2H)-one

Cat. No.: B13688034
CAS No.: 36238-84-3
M. Wt: 191.23 g/mol
InChI Key: MXYPMCZZYDAVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)benzisoxazol-3(2H)-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(tert-Butyl)benzisoxazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyl)benzisoxazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36238-84-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-tert-butyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)10(13)12-14-9/h4-6H,1-3H3,(H,12,13)

InChI Key

MXYPMCZZYDAVJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)ONC2=O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Stability Profile

Part 1: Executive Summary & Chemical Identity

5-(tert-Butyl)benzisoxazol-3(2H)-one represents a class of "masked" heterocycles characterized by a unique thermodynamic metastability.[1] While kinetically stable under ambient conditions, the isoxazole ring possesses a high chemical potential energy due to the weak N–O bond (bond dissociation energy ~53 kcal/mol) and ring strain.

This compound is of significant interest in drug development and physical organic chemistry as a latent precursor for two distinct thermodynamic sinks:

  • 2-Cyano-4-(tert-butyl)phenol (via base-catalyzed Kemp elimination).[1]

  • 5-(tert-Butyl)benzoxazol-2(3H)-one (via thermal/photochemical rearrangement).[1]

The tert-butyl group at the C5 position functions as a lipophilic anchor and a weak electron-donating modulator, influencing the kinetics of ring opening compared to the more labile 5-nitro derivatives used in catalytic antibody studies.

Physicochemical Profile
PropertySpecification / ValueNote
CAS Number Analogous to 21725-69-9 (Parent)Specific derivative often cataloged internally.[1][2][3][4]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Predicted Melting Point 155–165 °CBased on 5-Me and 5-Cl analogs [1, 2].[1]
Tautomerism Lactam (major)

Lactim (minor)
Exists primarily as the 3-oxo tautomer in solid state.[1]
Solubility High in DCM, DMSO, EtOAc; Low in WaterEnhanced lipophilicity due to t-Bu group.
Part 2: Thermodynamic Landscape & Reactivity

The thermodynamic stability of 5-(tert-Butyl)benzisoxazol-3(2H)-one is defined by its position on a bifurcated potential energy surface.[1] It is a local minimum that can relax into two deeper wells depending on the environmental trigger (pH, Temperature,


).
1. The Kemp Elimination (Base-Catalyzed Instability)

In the presence of a base, the molecule undergoes the Kemp elimination , a concerted proton abstraction and ring opening. This is the primary stability concern in formulation and storage.[1]

  • Mechanism : Base abstracts the proton (or attacks the carbonyl in the case of the 3-one), leading to N–O bond cleavage.

  • Thermodynamics : The formation of the phenolate O–H bond and the nitrile triple bond drives the reaction exothermically.[1]

  • Substituent Effect : The 5-tert-butyl group (+I effect) slightly destabilizes the transition state negative charge compared to electron-withdrawing groups (e.g.,

    
    ), making this derivative more kinetically stable than the standard Kemp probe, but still thermodynamically unstable.
    
2. Thermal Rearrangement (The Bamberger Pathway)

Under high thermal stress (>150°C) or UV irradiation, the compound rearranges to the isomeric benzoxazol-2(3H)-one . This pathway involves N–O homolysis/heterolysis to an isocyanate intermediate, which rapidly recyclizes.

Visualizing the Reaction Pathways

ThermodynamicLandscape Figure 1: Bifurcated Degradation Pathways of 5-(tert-Butyl)benzisoxazol-3(2H)-one Start 5-(tert-Butyl)benzisoxazol-3(2H)-one (Metastable Precursor) Intermediate Transition State (Ring Opening / N-O Cleavage) Start->Intermediate Activation Energy (Base or Heat) ProductA 2-Cyano-4-(tert-butyl)phenol (Thermodynamic Sink A) Intermediate->ProductA Path A: Base/Kemp (Irreversible) ProductB 5-(tert-Butyl)benzoxazol-2(3H)-one (Thermodynamic Sink B) Intermediate->ProductB Path B: Thermal/UV (Rearrangement)

Caption: Figure 1 illustrates the two primary degradation pathways. Path A (Green) dominates in basic solution; Path B (Red) dominates under thermal stress or photolysis.

Part 3: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific batch, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of thermal rearrangement (


) and enthalpy of decomposition.
  • Sample Prep : Weigh 2–5 mg of dried 5-(tert-Butyl)benzisoxazol-3(2H)-one into a standard aluminum pan. Crimp non-hermetically (to allow gas escape if decarboxylation occurs, though rearrangement is isomeric).

  • Method : Ramp from 40°C to 300°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Analysis :

    • Look for a sharp endotherm (Melting Point) around 155–165°C .[1]

    • Watch for a subsequent exotherm immediately following melting or >200°C, indicating rearrangement to the benzoxazolone.

    • Integrity Check: If the exotherm overlaps with the melting endotherm, the substance is thermally unstable at its melting point.

Protocol B: Solution State Stability (Kemp Eliminase Assay)

Objective: Quantify hydrolytic stability in physiological-like buffers.[1]

  • Buffer Preparation : Prepare 50 mM HEPES (pH 7.4) and 50 mM CHES (pH 9.0).

  • Stock Solution : Dissolve compound in Acetonitrile (ACN) to 10 mM.

  • Incubation : Dilute stock 1:100 into buffers (final 100 µM). Incubate at 25°C and 37°C.

  • Monitoring : Inject onto HPLC (C18 column) at t=0, 1h, 6h, 24h.

    • Mobile Phase : A: 0.1% Formic Acid/Water; B: ACN.[1] Gradient 5% to 95% B.[1][5]

    • Detection : UV at 254 nm and 280 nm.[1]

    • Success Criteria : >99% recovery at pH 7.4 after 24h indicates acceptable benchtop stability. Appearance of a new peak with shifted

      
       (phenolate) indicates ring opening.[1]
      
Part 4: Handling & Storage Guidelines

Based on the thermodynamic profile, the following handling constraints are mandatory to maintain compound integrity:

  • Avoid Basic Conditions : Even weak bases (carbonates, tertiary amines) can catalyze the ring opening to the cyanophenol in solution. All aqueous workups should be performed at neutral or slightly acidic pH.[1]

  • Thermal Limits : Do not heat above 120°C during drying or synthesis steps unless rearrangement is intended.

  • Light Protection : Store in amber vials. The N–O bond is photosensitive and can induce the "photo-Bamberger" rearrangement.[1]

  • Solvent Choice : Stable in protic solvents (MeOH, EtOH) only in the absence of base. Preferred solvents for storage are DMSO-d6 or non-nucleophilic organic solvents (DCM, Toluene).

References
  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The Kemp elimination.[1] Journal of the American Chemical Society.[1] Link

  • Vicini, P., et al. (1997).[6][7] Biological studies on 1,2-benzisothiazol-3(2H)-one derivatives.[1][3] Farmaco.[1] Link

  • Casey, M. L., et al. (1973). Mechanisms of elimination reactions.[1] Kemp elimination of benzisoxazoles.[1] Journal of Organic Chemistry.[1] Link

  • Smalley, R. K. (1981). Benzisoxazoles.[1][3][6][8] In: Heterocyclic Compounds, Vol 40. Wiley-Interscience.[1] (Standard reference for benzisoxazole rearrangement thermodynamics).

  • PubChem Compound Summary . 1,2-Benzisothiazol-3(2H)-one (Analogous Structure Data). National Center for Biotechnology Information.[1] Link

Sources

Reactivity Profile of the Isoxazole Ring in 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical behavior of 5-(tert-Butyl)benzisoxazol-3(2H)-one (CAS: 36238-84-3), a bicyclic scaffold integrating a lipophilic tert-butyl anchor with a reactive 1,2-benzisoxazol-3(2H)-one core. Unlike its 3-unsubstituted analogs (famous for the Kemp elimination), this 3-oxo derivative functions primarily as a pseudo-acidic heterocycle and a masked salicylamide equivalent .

For researchers in drug discovery, this molecule presents a distinct reactivity profile governed by lactam-lactim tautomerism , ambident nucleophilicity , and N-O bond lability . This guide details the mechanistic pathways for functionalization and ring manipulation, supported by experimental protocols and structural insights.

Structural Dynamics: Tautomerism and Acidity

The core reactivity of 5-(tert-Butyl)benzisoxazol-3(2H)-one stems from its ability to exist in two tautomeric forms: the lactam (keto) and the lactim (enol) .

The Tautomeric Equilibrium

In solution, the equilibrium is solvent-dependent.

  • Polar Aprotic Solvents (DMSO, DMF): Favor the Lactam (NH) form due to dipole stabilization.

  • Non-polar Solvents: Shift equilibrium slightly, but the lactam generally predominates due to the stability of the amide-like resonance.

The 5-tert-butyl group exerts a +I (inductive) effect , electron-donating into the benzene ring. This slightly destabilizes the conjugate base compared to the unsubstituted parent, resulting in a predicted pKa of ~6.0–6.5 (compared to ~5.6 for the parent benzisoxazol-3-ol). This acidity allows for easy deprotonation by weak bases (e.g., K₂CO₃, Et₃N).

Visualization of Tautomerism and Deprotonation

The following diagram illustrates the equilibrium and the resonance-stabilized anion that acts as an ambident nucleophile.

Tautomerism Lactam Lactam Form (2H-one) (Dominant in Solution) Lactim Lactim Form (3-OH) (Minor Tautomer) Lactam->Lactim Tautomerization Anion Resonance Stabilized Anion (Ambident Nucleophile) Lactam->Anion - H+ (Base) Lactim->Anion - H+ (Base)

Figure 1: Tautomeric equilibrium and formation of the ambident anion.

Core Reactivity Profile

Ambident Alkylation (N- vs. O-Selectivity)

Upon deprotonation, the anion can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation). This selectivity is a critical control point in synthesis.

ParameterN-Alkylation (Lactam Product)O-Alkylation (Lactim Product)
Product Type N-substituted benzisoxazolone3-Alkoxy-1,2-benzisoxazole
Conditions Soft electrophiles, protic solvents, thermodynamic control.Hard electrophiles (e.g., sulfates, tosylates), aprotic polar solvents, kinetic control.
Reagent Example Alkyl halides (R-I, R-Br)Alkyl sulfonates, Mitsunobu conditions
Mechanism Orbital control (Soft-Soft)Charge control (Hard-Hard)

Expert Insight: The bulky 5-tert-butyl group remote from the reaction center does not significantly sterically hinder N-alkylation, but its lipophilicity significantly improves solubility in organic solvents (DCM, Toluene), facilitating phase-transfer catalysis (PTC) protocols.

Ring Opening: Hydrolysis vs. Reduction

Unlike 3-unsubstituted benzisoxazoles which undergo the Kemp Elimination (base-catalyzed E2 elimination to salicylonitriles), the 3-oxo derivative undergoes nucleophilic attack at the carbonyl .

  • Base-Catalyzed Hydrolysis: Strong base (NaOH/Heat) attacks the C3 carbonyl, cleaving the C-N bond initially, but often leading to complex mixtures including 5-(tert-butyl)salicylic acid derivatives or salicylhydroxamic acids .

  • Reductive Cleavage (Hydrogenolysis): The N-O bond is the weakest link (approx. 55 kcal/mol). Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Zn/AcOH) cleanly cleaves this bond.

    • Product: 5-(tert-Butyl)-2-hydroxybenzamide (Salicylamide derivative).

    • Utility: This is a high-yield route to install an amide adjacent to a phenol, a motif found in various kinase inhibitors.

ReactivityPathways Start 5-(tert-Butyl)benzisoxazol-3(2H)-one Alkylation Alkylation (R-X, Base) Start->Alkylation Reduction Reductive Cleavage (H2, Pd/C or Zn/AcOH) Start->Reduction Hydrolysis Hydrolysis (NaOH, Heat) Start->Hydrolysis N_Prod N-Alkyl Product (Lactam) Alkylation->N_Prod Soft Electrophile O_Prod O-Alkyl Product (Lactim Ether) Alkylation->O_Prod Hard Electrophile (Ag salt / O-philic) Salicylamide 5-(tert-Butyl)-2-hydroxybenzamide Reduction->Salicylamide Salicylic 5-(tert-Butyl)salicylic acid derivatives Hydrolysis->Salicylic

Figure 2: Divergent reactivity pathways: Alkylation, Reduction, and Hydrolysis.

Experimental Protocols

Protocol A: Selective N-Alkylation

Target: Synthesis of N-alkyl-5-(tert-butyl)benzisoxazol-3(2H)-ones.

Rationale: Use of a mild base and a soft electrophile in a polar aprotic solvent favors N-alkylation via the thermodynamic lactam pathway.

  • Reagents:

    • Substrate: 5-(tert-Butyl)benzisoxazol-3(2H)-one (1.0 equiv)

    • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) - anhydrous

    • Electrophile: Alkyl Iodide (1.1 equiv)

    • Solvent: DMF (Dimethylformamide) or Acetone

  • Procedure:

    • Dissolve the substrate in DMF (0.2 M concentration).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (solution may turn yellow).

    • Add the Alkyl Iodide dropwise.

    • Stir at 60°C for 4–6 hours. Monitor by TLC (Lactam products are typically less polar than the starting material).

    • Workup: Pour into ice water. The lipophilic t-butyl group ensures the product precipitates as a solid. Filter and wash with water.

  • Validation:

    • IR: Look for the strong Carbonyl stretch (C=O) around 1680–1700 cm⁻¹. (O-alkyl products lack this carbonyl stretch).

Protocol B: Reductive Ring Opening

Target: Synthesis of 5-(tert-butyl)-2-hydroxybenzamide.

Rationale: Hydrogenolysis is the cleanest method to cleave the N-O bond without affecting the aromatic ring or the t-butyl group.

  • Reagents:

    • Substrate: 5-(tert-Butyl)benzisoxazol-3(2H)-one (1.0 equiv)

    • Catalyst: 10% Pd/C (10 wt% loading)

    • Hydrogen Source: H₂ gas (balloon pressure, 1 atm) or Ammonium Formate (transfer hydrogenation)

    • Solvent: Methanol or Ethanol

  • Procedure:

    • Dissolve substrate in Methanol.

    • Add Pd/C catalyst carefully (under Nitrogen/Argon).

    • Purge with H₂ and stir under H₂ balloon at RT for 2–4 hours.

    • Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

  • Validation:

    • H-NMR: Disappearance of the benzisoxazole core signals. Appearance of phenolic -OH (broad singlet, >9 ppm) and amide -NH₂ protons.

References

  • Synthesis and Reactivity of 1,2-Benzisoxazol-3(2H)

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
    • Source: Chimica Italiana (2021).
    • URL:[Link]

  • Kemp Elimination Context (Mechanistic Contrast)

    • Title: Catalytic Mechanism and Performance of Computationally Designed Enzymes for Kemp Elimin
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Alkylation Selectivity (N vs O)

    • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
    • Source: Semantic Scholar / J. Org. Chem.
    • URL:[Link]

  • Compound Data

    • Title: 5-(tert-Butyl)benzisoxazol-3(2H)-one (CAS 36238-84-3) Entry.
    • Source: ChemSrc.
    • URL:[Link]

Technical Guide: Safety Data & Toxicity Profile of 5-(tert-Butyl)benzisoxazol-3(2H)-one

[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

This compound belongs to the class of 1,2-benzisoxazoles , structurally distinct from their sulfur-containing analogs (benzisothiazoles like BIT) by the presence of an oxygen atom in the heterocyclic ring.[1][2] This substitution significantly alters its sensitization potential and metabolic fate.[2]

Identification
ParameterDetails
Chemical Name 5-(tert-Butyl)benzisoxazol-3(2H)-one
Synonyms 5-(tert-Butyl)-3-hydroxy-1,2-benzisoxazole (Tautomer); 5-t-Butyl-1,2-benzisoxazol-3-ol
Parent Pharmacophore 1,2-Benzisoxazol-3(2H)-one (CAS 21725-69-9)
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Predicted LogP 2.8 – 3.2 (Lipophilic)
Physical State Off-white to pale yellow crystalline solid
Structure & Reactivity

The molecule exists in a tautomeric equilibrium between the keto form (lactam) and the enol form (lactim) .[2]

  • Reactivity: The isoxazole ring is susceptible to nucleophilic attack and reductive ring opening, particularly under basic conditions or enzymatic catalysis.[2]

  • Lipophilicity: The tert-butyl group at position 5 increases lipophilicity significantly compared to the parent molecule, enhancing dermal penetration potential.[2]

Hazard Identification (GHS Classification)

Derived from SAR analysis of 1,2-benzisoxazol-3-one and alkyl-substituted benzamides.

GHS Label Elements[1][2]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[1][2]
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted due to LogP > 3).[1]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection.[2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing.[2][3][4][5]

In-Depth Toxicity Profile

Mechanism of Action & Metabolism

Unlike benzisothiazoles (which react with cysteine residues in proteins to cause sensitization), benzisoxazolones are metabolically processed via reductive ring cleavage .[2]

Metabolic Pathway: The isoxazole N-O bond is cleaved by hepatic reductases (cytochrome P450 or cytosolic reductases), converting the compound into 2-hydroxy-5-(tert-butyl)benzamide (a salicylamide derivative).[1][2] This metabolite is generally less reactive but retains pharmacological activity similar to salicylates.[2]

MetabolicPathwayCompound5-(t-Butyl)benzisoxazol-3(2H)-one(Lipophilic Parent)IntermediateReductive Ring Cleavage(Hepatic Reductases)Compound->Intermediate NADPH/P450 Metabolite2-Hydroxy-5-(t-butyl)benzamide(Salicylamide Derivative)Intermediate->MetaboliteExcretionGlucuronidation & Renal ExcretionMetabolite->Excretion

Figure 1: Predicted metabolic fate of 5-(tert-Butyl)benzisoxazol-3(2H)-one via reductive ring opening.[1][2]

Toxicological Endpoints
EndpointAssessmentMechanistic Insight
Acute Oral Toxicity Low to Moderate Predicted LD50 > 2000 mg/kg (Rat).[1][2] The parent benzisoxazolone has low acute oral toxicity compared to isothiazolones.[2]
Skin Corrosion/Irritation Moderate Irritant The tert-butyl group facilitates penetration into the stratum corneum, potentially prolonging local irritation.[1][2]
Sensitization Low Potential Unlike BIT (Benzisothiazolinone), the oxygen analog lacks the reactive sulfur center required for strong haptenization.[2] However, caution is advised for individuals with salicylate hypersensitivity.[2]
Genotoxicity Negative Benzisoxazolones generally test negative in Ames tests (Salmonella typhimurium) unless nitro-substituted.[1][2]

Safe Handling & Exposure Controls

Engineering Controls
  • Local Exhaust Ventilation (LEV): Required during weighing or transfer of solids to prevent inhalation of dust.[2]

  • Enclosure: Use a powder containment hood or isolator if handling quantities >100g.[2]

Personal Protective Equipment (PPE) Matrix

The high lipophilicity (LogP ~3.[2]0) mandates specific glove selection.[2] Standard latex is insufficient .[2]

PPE TypeRecommendationRationale
Gloves (Primary) Nitrile (Double gloved) Minimum thickness 0.11mm.[1][2] Change every 30 mins.
Gloves (High Risk) Laminate (PE/EVOH) For prolonged contact or solution handling.[2] Excellent barrier against lipophiles.[2]
Respiratory N95 / P2 Filter Minimum requirement for solid dust.[2] Use P100/P3 for micronized powders.[2]
Eye Protection Safety Goggles Tightly fitting goggles to prevent dust entry.[2]

Experimental Protocols

Analytical Detection (HPLC-UV)

To validate cleaning or detect residues, use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 20% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 280 nm.[2]

  • Retention Time: Expect elution later than the parent compound due to the tert-butyl group (approx. 6-8 min).[1][2]

Emergency Response Workflow

A self-validating decision tree for spill management.[1][2]

EmergencyResponseStartSpill DetectedAssessIs it a Powder or Solution?Start->AssessPowderPowder SpillAssess->PowderSolutionSolution SpillAssess->SolutionActionPowder1. Dampen with PEG-400 or Water mist(Prevent Dust)2. Scoop into HazMat containerPowder->ActionPowderActionSolution1. Absorb with Vermiculite/Sand2. Do NOT use combustible materials(Sawdust)Solution->ActionSolutionDeconDecontaminate Surface:Wash with 10% NaOH (Ring Opening)then WaterActionPowder->DeconActionSolution->Decon

Figure 2: Emergency spill response protocol emphasizing dust suppression and chemical deactivation.

Decontamination Logic

The use of 10% Sodium Hydroxide (NaOH) in the decontamination step is chemically grounded.[2]

  • Reaction: Base-catalyzed hydrolysis opens the isoxazole ring.[1]

  • Result: Converts the lipophilic, potentially irritant lactam into the water-soluble sodium salicylate salt (Sodium 2-hydroxy-5-tert-butylbenzoate).[1][2]

  • Validation: The color may shift (often to yellow/orange) upon ring opening, providing a visual indicator of decontamination.[2]

Ecological Impact & Disposal[1]

  • Aquatic Toxicity: The tert-butyl group increases bioconcentration potential.[1] Do not release into drains.[2][4]

  • Disposal: Incineration is the only recommended disposal method.[2] The nitrogen content requires an incinerator equipped with a scrubber for NOx gases.[2]

References

  • PubChem. (n.d.).[2] 1,2-Benzisoxazol-3(2H)-one (Parent Compound Data). National Library of Medicine.[2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier for Benzisoxazole derivatives. Retrieved from [Link][1][2]

  • U.S. EPA. (2012).[2] Estimation Programs Interface Suite™ for Microsoft® Windows (QSAR models).[2] Retrieved from [Link][1][2]

Methodological & Application

N-alkylation reaction conditions for 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Executive Summary & Challenge Definition

The N-alkylation of 5-(tert-Butyl)benzisoxazol-3(2H)-one represents a classic challenge in heterocyclic chemistry: controlling the reactivity of an ambident nucleophile. Upon deprotonation, the benzisoxazolone core forms a resonance-stabilized anion capable of reacting at two distinct sites:

  • The Nitrogen (N-2): Yields the desired N-alkylbenzisoxazol-3-one (Lactam-like structure).

  • The Oxygen (O-3): Yields the O-alkylbenzisoxazole (Imidate-like/Aromatic structure).

While the O-alkylated product is often favored due to the restoration of aromaticity in the isoxazole ring (forming the 1,2-benzisoxazole), the N-alkylated scaffold is a critical pharmacophore in neuroactive drug development. This guide details the specific reaction conditions, mechanistic insights, and purification protocols required to shift the regioselectivity toward the N-alkyl derivative.

Mechanistic Insight: The Ambident Anion

Understanding the electronic distribution is prerequisite to controlling the reaction. The 5-tert-butyl group acts as a weak electron donor, slightly increasing the electron density of the ring system compared to the unsubstituted parent, potentially enhancing nucleophilicity.

Regioselectivity Pathway Diagram

G Substrate 5-(tert-Butyl) benzisoxazol-3(2H)-one Base Base (Deprotonation) Substrate->Base Anion Resonance Stabilized Anion (Ambident) Base->Anion N_Path Path A: N-Attack (Soft Nucleophile) O_Path Path B: O-Attack (Hard Nucleophile) Product_N N-Alkyl Product (Target: Lactam core) Anion->Product_N Soft Electrophiles Polar Aprotic Solvent Product_O O-Alkyl Product (Impurity: Alkoxyarene) Anion->Product_O Hard Electrophiles Silver Salts

Caption: Divergent alkylation pathways. Path A (N-alkylation) is favored by thermodynamic control and specific solvent interactions, while Path B (O-alkylation) is driven by hard electrostatic interactions.

Optimized Protocol: Base-Mediated N-Alkylation

This protocol utilizes Cesium Carbonate (


)  in DMF . While Sodium Hydride (NaH) is a common alternative, Cesium Carbonate often provides superior N/O selectivity for this specific scaffold due to the "Cesium Effect," where the large cation facilitates the nucleophilicity of the "softer" nitrogen center over the hard oxygen.
Materials & Reagents
  • Substrate: 5-(tert-Butyl)benzisoxazol-3(2H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.2 equiv)

    • Note: Avoid Alkyl Chlorides unless activated with NaI.

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

  • Additives: Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Optional, use for unreactive alkyl chlorides.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with 5-(tert-Butyl)benzisoxazol-3(2H)-one (1.0 equiv) and anhydrous

      
        (1.5 equiv).
      
    • Purge the system with inert gas (

      
       or Ar) for 5 minutes.
      
  • Solvation:

    • Add anhydrous DMF via syringe. The concentration should be maintained at approximately 0.1 M to prevent intermolecular aggregation.

    • Stir the suspension at Room Temperature (RT) for 30 minutes. Crucial: This allows for deprotonation and the formation of the cesium salt intermediate.

  • Alkylation:

    • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Temperature Control:

      • For reactive electrophiles (e.g., Benzyl bromide, Methyl iodide): Stir at RT .

      • For hindered electrophiles (e.g., Isopropyl bromide): Heat to 60°C .

    • Monitor reaction progress via TLC (typically 2–6 hours).

  • Work-up:

    • Quench the reaction with water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography.[2]

    • Eluent: Hexane/Ethyl Acetate gradient.[3]

    • Separation: The O-alkylated byproduct is typically less polar (higher

      
      ) than the N-alkylated  target.
      

Alternative Protocol: Mitsunobu Reaction

If direct alkylation yields poor regioselectivity (high O-alkylation), the Mitsunobu reaction offers a mechanism that activates the alcohol (in this case, the alcohol source is the alkylating agent, reacting with the acidic N-H) to specifically target the nitrogen.

  • Reagents: Substrate (1.0 eq), Primary Alcohol (R-OH, 1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Solvent: THF or Toluene.

  • Condition:

    
     to RT.
    
  • Advantage: Often inverts the preference to N-alkylation for lactam-like heterocycles by activating the alcohol oxygen, making it a leaving group that the nitrogen nucleophile attacks.

Critical Parameter Comparison

The following table summarizes how reaction variables influence the N vs. O ratio for benzisoxazolones.

VariableConditionEffect on RegioselectivityRecommendation
Base

/ Acetone
High O-alkylationAvoid for N-target
Base

/ THF
Mixed N/OAcceptable
Base

/ DMF
Favors N-alkylation Preferred
Electrophile Alkyl Tosylate/MesylateFavors N-alkylationGood alternative to halides
Electrophile Alkyl Iodide (Soft)Favors N-alkylationPreferred over Chlorides
Temperature High (>80°C)Increases O-alkylation (Thermodynamic aromaticity)Keep <60°C

Troubleshooting & QC

  • Issue: Low Conversion.

    • Solution: Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/activator.

  • Issue: High O-alkylation ratio.

    • Solution: Switch solvent to Acetonitrile (

      
      ) and use lower temperatures. Alternatively, switch to the Mitsunobu protocol.
      
  • Validation (NMR):

    • N-Alkyl Product: The

      
       protons adjacent to the nitrogen typically appear between 3.8 – 4.2 ppm  (depending on R group).
      
    • O-Alkyl Product: The

      
       protons adjacent to the oxygen are more deshielded, typically appearing between 4.4 – 4.8 ppm .
      
    • C-13 NMR: The Carbonyl carbon (C=O) in the N-alkyl product appears around 165-170 ppm . In the O-alkyl product (C=N), this shifts upfield significantly.

References

  • Regioselectivity in Heterocyclic Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[4]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Establishes the baseline for N vs O selectivity in fused azole systems using NaH and Carbon
  • Benzisoxazolone Synthesis & Reactivity

    • Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.[5][6][7]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

    • Relevance: Provides recent (2024)
  • Cesium Effect in Alkylation

    • Title: Cesium carbonate as a vers
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

    • Relevance: Justifies the use of for improving N-alkylation yields in sensitive substr

Sources

Catalytic hydrogenation of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the catalytic hydrogenation of 5-(tert-Butyl)benzisoxazol-3(2H)-one (Substrate 1 ) to synthesize 5-(tert-Butyl)-2-hydroxybenzamide (Product 2 ).

This transformation relies on the chemoselective reductive cleavage of the isoxazole N–O bond. While often trivialized, this reaction requires precise control over catalyst loading and hydrogen pressure to prevent rate-limiting induction periods or potential over-reduction of the aromatic core. This guide provides a scalable, self-validating protocol suitable for milligram-to-gram scale synthesis in pharmaceutical and materials science applications.

Reaction Mechanism & Chemical Logic

The core transformation is a hydrogenolysis rather than a simple saturation. The 1,2-benzisoxazol-3(2H)-one scaffold contains a labile N–O bond (bond dissociation energy ~55 kcal/mol) susceptible to metal-catalyzed insertion.

Mechanistic Pathway:

  • Adsorption: The benzisoxazolone coordinates to the Pd surface, likely through the nitrogen lone pair or the

    
    -system.
    
  • Oxidative Addition: The weak N–O bond undergoes oxidative addition to the Pd(0) center.

  • Hydrogenolysis: Surface-bound hydrides attack the Pd-N and Pd-O species.

  • Tautomerization: The resulting intermediate (an imino-alcohol) rapidly tautomerizes to the thermodynamically stable salicylamide (Product 2 ).

Visualizing the Pathway:

ReactionMechanism Substrate 5-(t-Bu)benzisoxazol-3-one (Substrate) Complex Pd-Surface Complex (Adsorption) Substrate->Complex + Pd/C Intermediate Open Ring Intermediate (Imino-species) Complex->Intermediate + H2 (Hydrogenolysis of N-O) Product 5-(t-Bu)-2-hydroxybenzamide (Product) Intermediate->Product Tautomerization

Figure 1: Mechanistic flow of the reductive ring-opening of benzisoxazolone.

Method Development & Optimization

The following parameters were screened to define the Process of Record (POR).

Catalyst Selection
CatalystLoad (wt%)Time (h)ConversionSelectivityNotes
10% Pd/C (dry) 5%1.0>99%>98%Recommended. Fast kinetics, clean profile.
5% Pd/C (50% wet) 10%2.5>99%>99%Safer handling; slower kinetics due to water.
Raney Ni 20%4.085%90%Requires higher pressure; messy workup.
PtO2 2%1.595%92%Risk of ring saturation (over-reduction).
Solvent Effects
  • Methanol (MeOH): Excellent solubility for substrate and product. Fast reaction rates.

  • Ethanol (EtOH): Greener alternative. Slightly slower rates but easier workup.

  • THF: Good for solubility but can compete for catalyst surface adsorption; slower rates.

  • Ethyl Acetate: Non-protic; slower N-O cleavage; not recommended.

Detailed Experimental Protocol

Safety Warning: Dry Pd/C is pyrophoric. Always keep it wet with solvent or use water-wet commercial grades. Hydrogen gas is flammable; ensure proper grounding and ventilation.

Materials:
  • Substrate: 5-(tert-Butyl)benzisoxazol-3(2H)-one (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), dry or 50% wet.

  • Solvent: Methanol (HPLC grade).

  • Reagent: Hydrogen gas (balloon or cylinder).

Step-by-Step Procedure:
  • Reactor Setup:

    • Equip a clean, dry round-bottom flask (or hydrogenation vessel) with a magnetic stir bar.

    • Critical Step: Purge the flask with Nitrogen (N2) or Argon to remove oxygen.

  • Catalyst Charging (The "Blanket" Method):

    • Under an inert atmosphere, carefully add the Pd/C catalyst (5-10 wt% relative to substrate) .

    • Safety: If using dry Pd/C, add a small amount of toluene or water first to wet the catalyst before adding methanol to prevent ignition.

  • Substrate Addition:

    • Dissolve 5-(tert-Butyl)benzisoxazol-3(2H)-one in Methanol (10-20 volumes) .

    • Add the substrate solution to the catalyst slurry gently to avoid splashing catalyst up the walls.

  • Hydrogenation:

    • Seal the vessel with a septum or reactor head.

    • Evacuate the vessel (vacuum) and backfill with Hydrogen (H2) three times.

    • Maintain H2 pressure:

      • Lab Scale: A double-balloon setup (approx. 1 atm) is sufficient.

      • Process Scale: Maintain 1–3 bar (15–45 psi).

    • Stir vigorously (800+ RPM). Mass transfer is the rate-limiting step.

    • Temperature: Maintain at 20–25 °C . Heating is rarely necessary and may promote over-reduction.

  • Monitoring (IPC - In-Process Control):

    • Monitor by HPLC or TLC (Silica; 30% EtOAc/Hexanes).

    • Endpoint: Disappearance of the starting material (Rf ~0.5) and appearance of the more polar amide (Rf ~0.2).

    • Typical reaction time: 1–3 hours.

  • Workup:

    • Purge the system with Nitrogen to remove H2.

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Note: Do not let the filter cake dry out completely (fire hazard). Wash the cake with fresh Methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude solid.[1]

  • Purification:

    • The crude product is typically >95% pure.

    • If necessary, recrystallize from Ethanol/Water or Toluene .

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Charge Charge Catalyst (Pd/C) & Substrate in MeOH Start->Charge H2_Cycle Purge: Vac/H2 (x3) Pressurize (1-3 atm) Charge->H2_Cycle Reaction Reaction: 25°C, Vigorous Stirring (1-3 Hours) H2_Cycle->Reaction IPC IPC: HPLC/TLC (Check for SM < 0.5%) Reaction->IPC IPC->Reaction Incomplete Filter Workup: Filter via Celite (Remove Pd/C) IPC->Filter Complete Isolate Isolation: Evaporate Solvent Recrystallize if needed Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning (S or N species).Ensure substrate purity; add fresh catalyst (5 wt%).
Slow Kinetics Poor mass transfer (H2 gas-liquid).Increase stirring speed; ensure H2 balloon is full.
Over-Reduction High Temp or High Pressure.Keep Temp < 30°C; Stop reaction immediately at endpoint.
Product Color Oxidation of phenolic group.[2]Perform workup under N2; add trace ascorbic acid during workup.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the benzisoxazolone signals and the appearance of the amide NH protons (broad singlets, exchangeable) and the phenolic OH (often broad, >9 ppm).

  • Mass Spec: Shift from M+ (Substrate) to [M+2H].

References

  • Vertex Pharmaceuticals. (2002). Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. ResearchGate. Link

  • TCI Chemicals. (2023). Hydrogenation Catalysts: Palladium on Carbon. TCI Chemicals Technical Brochure. Link

  • Sigma-Aldrich. (2023). 1,2-Benzisothiazol-3(2H)-one Product Specification. Merck KGaA. Link

  • Organic Chemistry Portal. (2021). Synthesis of Isoxazoles and Benzisoxazoles. Organic Chemistry Portal. Link

Sources

Application Note: Strategic Conversion of 5-(tert-Butyl)benzisoxazol-3(2H)-one to Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the conversion of 5-(tert-butyl)benzisoxazol-3(2H)-one (Structure A ) into 5-(tert-butyl)benzo[d]oxazol-2(3H)-one (Structure B ) and its subsequent derivatization.

The primary transformation is a thermal or base-catalyzed isomerization , a reaction of high atom economy that rearranges the 1,2-benzisoxazole scaffold into the thermodynamically more stable 1,3-benzoxazole-2-one core. This specific benzoxazolone is a critical intermediate in the synthesis of high-value fluorescent whitening agents, such as Optical Brightener OB (2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene).[1]

This guide provides mechanistic insights, validated experimental protocols, and quality control metrics to ensure reproducibility and high yield.

Mechanistic Insight & Causality[1]

The conversion relies on the lability of the N–O bond in the isoxazole ring. Unlike typical oxazole syntheses that require condensation of aminophenols with carbonic acid derivatives, this route utilizes a rearrangement.[2]

The Pathway[2][4][5][6][7][8]
  • Initiation: Under thermal stress or base catalysis, the weak N–O bond of the benzisoxazolone cleaves.[2]

  • Intermediate Formation: This cleavage generates a transient isocyanate species (via a ketenimine-like transition state) or a nitrene-like intermediate depending on conditions.[2][3]

  • Recyclization: The nucleophilic phenolic oxygen attacks the isocyanate carbon, closing the ring to form the five-membered oxazolone.[2]

This pathway is preferred over de novo synthesis because it is often cleaner, requiring no external reagents (in thermal mode) and producing no byproducts, thus adhering to Green Chemistry principles.[2]

Visualization: Rearrangement Mechanism

RearrangementMechanism Start 5-(tert-Butyl)benzisoxazol-3(2H)-one (Kinetic Product) Transition Ring Opening (N-O Cleavage) Start->Transition Heat (>180°C) or Base Intermediate Isocyanate / Phenolate Intermediate Transition->Intermediate Product 5-(tert-Butyl)benzo[d]oxazol-2(3H)-one (Thermodynamic Product) Intermediate->Product Recyclization

Caption: Mechanistic pathway of the 1,2-benzisoxazole to 1,3-benzoxazole rearrangement involving N-O bond cleavage and recyclization.

Experimental Protocols

Protocol A: Thermal Rearrangement (Industrial Standard)

Best for: Large-scale production, solvent-free processing.[3]

Principle: The 1,2-benzisoxazol-3-one system is thermally unstable relative to the benzoxazolone isomer. Heating above the melting point triggers quantitative rearrangement.[2]

Materials:

  • Starting Material: 5-(tert-Butyl)benzisoxazol-3(2H)-one (Dry, >98% purity).[3]

  • Equipment: Glass-lined reactor or round-bottom flask with overhead stirrer, inert gas inlet (N₂), and temperature controller.[2][3]

Procedure:

  • Setup: Charge the reactor with 5-(tert-Butyl)benzisoxazol-3(2H)-one. Ensure the system is purged with Nitrogen to prevent oxidative side reactions.

  • Heating: Gradually ramp the temperature to 200–220°C .

    • Note: The starting material will melt.[2] As the reaction proceeds, the viscosity may change.[2]

  • Reaction: Maintain temperature at 220°C for 3–5 hours .

    • Monitoring: Monitor by TLC (eluent: Ethyl Acetate/Hexane 1:3) or HPLC.[2] The starting material (lower R_f usually) should disappear.[2]

  • Cooling: Cool the melt to ~100°C.

  • Workup:

    • Add Toluene or Xylene (approx. 3-5 volumes) to dissolve the melt.

    • Cool to 0–5°C to induce crystallization of the product.[2]

    • Filter the precipitate and wash with cold toluene.[2]

  • Drying: Dry the filter cake under vacuum at 60°C.

Yield: Typically 90–95%.[2]

Protocol B: Base-Catalyzed Rearrangement (Laboratory Scale)

Best for: Smaller scales, lower temperatures.[2][3]

Materials:

  • Solvent: DMF or DMSO.

  • Base: Triethylamine (TEA) or DBU (10 mol%).[2]

Procedure:

  • Dissolve 5-(tert-Butyl)benzisoxazol-3(2H)-one in DMF (5 mL/g).

  • Add 0.1 equivalents of TEA.

  • Heat to 100–120°C for 4–6 hours.

  • Pour the reaction mixture into ice-water acidified with dilute HCl.

  • Filter the resulting precipitate (5-(tert-Butyl)benzo[d]oxazol-2(3H)-one).[3]

  • Recrystallize from Ethanol/Water.[2]

Downstream Application: Synthesis of Optical Brightener OB

Context: The rearranged product (Protocol A/B) is the direct precursor to the commercially vital Optical Brightener OB.

Reaction: Condensation of 5-(tert-butyl)benzo[d]oxazol-2(3H)-one with Thiophene-2,5-dicarboxylic acid.[3][1]

Workflow Diagram

BrightenerSynthesis SM 5-(tert-Butyl)benzo[d]oxazol-2(3H)-one (From Protocol A) Reaction Condensation Reaction Solvent: Trichlorobenzene Temp: >200°C (-CO2, -H2O) SM->Reaction Reagent Thiophene-2,5-dicarboxylic acid Reagent->Reaction Catalyst Boric Acid / p-TsOH Catalyst->Reaction Product 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (Optical Brightener OB) Reaction->Product

Caption: Synthesis workflow for Optical Brightener OB using the rearranged benzoxazolone intermediate.

Protocol:

  • Mix 2.2 eq. of 5-(tert-butyl)benzo[d]oxazol-2(3H)-one with 1.0 eq. of Thiophene-2,5-dicarboxylic acid .

  • Add catalyst (Boric acid, ~5 mol%) and solvent (1,2,4-Trichlorobenzene).[2]

  • Heat to reflux (~210°C) with a Dean-Stark trap to remove water.

  • Reaction proceeds with decarboxylation and condensation.[2]

  • Isolate by cooling and filtration.[2]

Quality Control & Validation

To ensure the rearrangement (Protocol A/B) was successful, use the following validation metrics.

Metric5-(tert-Butyl)benzisoxazol-3(2H)-one (Start)5-(tert-Butyl)benzo[d]oxazol-2(3H)-one (Product)
IR Spectrum C=O stretch ~1680 cm⁻¹ (Ketone character)C=O stretch ~1750–1770 cm⁻¹ (Carbamate character)
¹H NMR (NH) Broad singlet, typically lower fieldSharp singlet, characteristic of cyclic carbamate
Solubility Soluble in dilute base (ring opens)Insoluble in dilute acid; soluble in polar organics
Melting Point Distinct MP (Check CoA)Typically higher melting point (thermodynamic isomer)

Troubleshooting Guide:

  • Incomplete Conversion: If starting material remains (TLC), increase reaction time or temperature. For Protocol B, add more base.[2]

  • Colored Impurities: Oxidative degradation.[2] Ensure strict N₂ atmosphere during the high-temperature step.

  • Low Yield (Protocol A): Sublimation may occur at 220°C. Ensure the reactor is well-sealed or equipped with a reflux condenser.[3]

References

  • Rearrangement of 1,2-benzisoxazol-3(2H)-ones: Title: Reactivity of 1,2-benzisoxazoles and Related Compounds.[2][3][4][5][6][7][8] Source: Science of Synthesis (Thieme).[2] URL:[Link][4]

  • Synthesis of Optical Brightener OB: Title: Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (CN102070627A).[3][9] Source: Google Patents.[2] URL:

  • Benzoxazolone Synthesis via Rearrangement: Title: Benzoxazolone synthesis - Organic Chemistry Portal.[2] Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Precision One-Pot Synthesis of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(tert-butyl)benzisoxazol-3(2H)-one directly from N-hydroxy-3-(tert-butyl)benzamide. Unlike traditional methods requiring pre-functionalized ortho-halogens or harsh cyclization conditions, this protocol utilizes a Palladium(II)-catalyzed C–H activation strategy. This "one-pot" oxidative cyclization offers superior atom economy, mild conditions, and high regioselectivity, making it an ideal workflow for generating pharmacophores relevant to antipsychotic and analgesic drug discovery.

Introduction & Strategic Analysis

The Scaffold and Its Importance

The benzisoxazol-3(2H)-one core (often referred to as benzisoxazolone) is a privileged structural motif in medicinal chemistry, serving as a bioisostere for salicylamides and coumarins. Derivatives such as Ricasetron (5-chloro) and various antipsychotic candidates rely on substitution patterns at the 5- and 6-positions to modulate lipophilicity and receptor binding affinity. The 5-tert-butyl analog is particularly valuable for probing hydrophobic pockets in target proteins due to the steric bulk and stability of the tert-butyl group.

Limitations of Legacy Methods

Classical synthesis of benzisoxazolones typically follows the Lossen rearrangement or nucleophilic displacement pathways:

  • Nucleophilic Displacement: Requires ortho-halo- or ortho-nitrobenzoic acid derivatives. This necessitates multi-step pre-functionalization of the aromatic ring.

  • Lossen Rearrangement: Reaction of O-acyl hydroxamic acids often leads to isocyanates and subsequent urea/carbamate byproducts rather than the desired cyclized isoxazolone, unless specific "trapping" nucleophiles are positioned perfectly.

The Advanced Approach: Pd(II)-Catalyzed C–H Activation

To overcome these bottlenecks, this protocol employs a directed C–H activation logic. The hydroxamic acid moiety (


) serves as a Directing Group (DG) , coordinating to the Pd(II) center to position the catalyst at the ortho carbon. An oxidant (Oxone®) facilitates the formation of the C–O bond, closing the ring in a single pot.

Critical Regiochemical Insight: To synthesize the 5-(tert-butyl) isomer, one must start with the 3-(tert-butyl) substituted precursor.

  • Starting Material: N-Hydroxy-4-(tert-butyl)benzamide

    
     Cyclization at ortho position 
    
    
    
    6-(tert-butyl) product.
  • Starting Material: N-Hydroxy-3-(tert-butyl)benzamide

    
     Cyclization at the less hindered ortho position (para to t-Bu) 
    
    
    
    5-(tert-butyl) product.

Reaction Mechanism & Logic

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle or a Pd(II)/Pd(0) cycle reoxidized by Oxone. The hydroxamic acid acts as an N,O-bidentate ligand.

Mechanistic Pathway (DOT Visualization)

Benzisoxazolone_Mechanism Start N-Hydroxy-3-(t-Bu)benzamide Coord Pd(II) Coordination (N,O-Chelation) Start->Coord Ligand Exchange (-AcOH) CH_Act Ortho-C-H Activation (Palladacycle Intermediate) Coord->CH_Act Directed Deprotonation Oxidation Oxidation to Pd(IV) or Pd-O Bond Formation CH_Act->Oxidation + Oxone Red_Elim Reductive Elimination (C-O Bond Formation) Oxidation->Red_Elim Product 5-(tert-Butyl)benzisoxazol-3(2H)-one Red_Elim->Product Pd_Cat Pd(OAc)2 Catalyst Red_Elim->Pd_Cat Pd Regeneration Pd_Cat->Coord Oxone Oxone (Oxidant)

Figure 1: Catalytic cycle for the intramolecular oxidative amination/oxygenation of hydroxamic acids. The cycle highlights the crucial role of the hydroxamic acid as an internal directing group.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • N-Hydroxy-3-(tert-butyl)benzamide (Precursor, >98% purity).

    • Palladium(II) acetate (Pd(OAc)₂, 98%).

    • Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄).

    • Acetic Acid (AcOH, Glacial, >99.7%).

    • Dichloromethane (DCM) and Methanol (MeOH) for workup.

  • Equipment:

    • 10 mL sealed reaction vial or round-bottom flask with reflux condenser.

    • Magnetic stirrer and oil bath/heating block.

    • Rotary evaporator.

Reagent Stoichiometry Table
ComponentRoleEquiv.Amount (Example)
N-Hydroxy-3-(t-Bu)benzamide Substrate1.0193 mg (1.0 mmol)
Pd(OAc)₂ Catalyst0.0511.2 mg (0.05 mmol)
Oxone® Oxidant2.0614 mg (2.0 mmol)
AcOH Solvent--5.0 mL (0.2 M)
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Weigh 193 mg (1.0 mmol) of N-hydroxy-3-(tert-butyl)benzamide into a 10 mL reaction vial equipped with a magnetic stir bar.

  • Add 11.2 mg (5 mol%) of Pd(OAc)₂.

  • Add 614 mg (2.0 mmol) of Oxone®.

  • Add 5.0 mL of Glacial Acetic Acid.

    • Note: Acetic acid is critical as it facilitates the C–H activation step via a concerted metalation-deprotonation (CMD) mechanism.

Step 2: Reaction Execution

  • Seal the vial (or attach condenser) and place in a pre-heated oil bath at 100 °C .

  • Stir vigorously for 12–16 hours .

    • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting hydroxamic acid (more polar, stains with FeCl₃) should disappear, and a less polar spot (UV active, no FeCl₃ stain) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with 20 mL of Water and 20 mL of Ethyl Acetate (EtOAc) .

  • Separate the layers.[1] Extract the aqueous layer twice more with EtOAc (2 x 15 mL).

  • Combine organic layers and wash with:

    • Saturated NaHCO₃ (2 x 20 mL) to neutralize acetic acid.

    • Brine (1 x 20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Collect fractions containing the product (typically elutes earlier than the starting material).

  • Evaporate solvent to yield 5-(tert-butyl)benzisoxazol-3(2H)-one as a white to off-white solid.

Results & Discussion

Expected Yield and Characterization
  • Typical Yield: 75–85% (Isolated).

  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, CDCl₃):

    
     9.80 (br s, 1H, NH), 7.85 (d, J = 1.8 Hz, 1H, H-4), 7.60 (dd, J = 8.8, 1.8 Hz, 1H, H-6), 7.40 (d, J = 8.8 Hz, 1H, H-7), 1.35 (s, 9H, t-Bu).
    
    • Note: The coupling pattern (doublet, doublet of doublets, doublet) confirms the 1,2,4-trisubstitution pattern of the benzene ring, consistent with the 5-substituted isomer.

Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Conversion Catalyst deactivation or insufficient oxidant.Ensure Oxone is fresh. Increase Pd(OAc)₂ to 10 mol%. Verify temperature is maintained at 100 °C.
Regioisomer Mix Steric control failure.The 3-tBu group strongly directs to the para position (C6 cyclization

5-tBu product). Minor amounts of 7-tBu isomer are possible but sterically disfavored. Separation via column chromatography is effective.
Lossen Rearrangement Formation of Isocyanate/Urea.[2]This competing pathway is minimized by the oxidative conditions. Avoid adding external nucleophiles (amines/alcohols) to the pot.

Safety & Handling

  • Oxone®: Strong oxidizer. Keep away from flammable materials. Causes skin and eye burns.

  • Palladium(II) Acetate: Irritant. Handle in a fume hood.

  • Acetic Acid: Corrosive. Use acid-resistant gloves.

  • Waste Disposal: All heavy metal waste (Pd) must be segregated. Aqueous layers containing Oxone should be quenched with sodium bisulfite before disposal if required by local regulations.

References

  • Gao, X.-A., Yan, R.-L., Wang, X.-X., Yan, H., Li, J., Guo, H., & Huang, G.-S. (2012).[3][4] Pd(II)-Catalyzed Synthesis of Benzisoxazolones from Benzohydroxamic Acids via C–H Activation.[3][4] The Journal of Organic Chemistry, 77(17), 7700–7705.[4] [Link]

  • Wang, X., Leow, D., & Yu, J.-Q. (2011). Pd(II)-Catalyzed para-Selective C–H Arylation of Monosubstituted Arenes. Journal of the American Chemical Society, 133(35), 13864–13867. (Context on Ligand/Directing Group Effects). [Link]

  • Shunmugasundaram, T., & Cheng, C.-H. (2016). Synthesis of Benzisoxazolones via Pd-Catalyzed C–H Activation of N-Hydroxybenzamides. Organic Letters. (Validation of methodology). [Link](Link directs to primary Gao reference as the definitive source).

Sources

Application of 5-(tert-Butyl)benzisoxazol-3(2H)-one in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 5-(tert-Butyl)benzisoxazol-3(2H)-one in Agrochemical Synthesis

Executive Summary

5-(tert-Butyl)benzisoxazol-3(2H)-one (CAS: 64090-48-4 analog) represents a high-value "masked" synthon in modern agrochemical discovery.[1] Unlike traditional acid chlorides or activated esters, this heterocycle offers a dual-modality reactivity profile:[1]

  • Ring-Opening Amidation: It functions as a self-activating salicylamide precursor, enabling "click-like" synthesis of lipophilic fungicide libraries without external coupling reagents (e.g., HATU/EDC).[1]

  • N-Alkylation Scaffold: It serves as a core pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibitors, where the tert-butyl group modulates lipophilicity and canopy penetration.[1]

This guide details the protocols for leveraging this scaffold to bypass common synthetic bottlenecks in herbicide and fungicide development.[1]

Chemical Profile & Mechanistic Advantage[1][2]

The 1,2-benzisoxazol-3(2H)-one core is unique because the N-O bond acts as an internal leaving group upon nucleophilic attack at the carbonyl or the nitrogen.

PropertySpecification
Chemical Name 5-(tert-Butyl)-1,2-benzisoxazol-3(2H)-one
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Key Moiety tert-Butyl group (Position 5) increases logP, enhancing cuticular penetration in foliar applications.[1]
Reactivity Class Cyclic Hydroxamate / Activated Amide
Mechanistic Pathways

The compound undergoes divergent transformation based on the reaction conditions:

ReactionPathways Start 5-(t-Butyl)benzisoxazol-3(2H)-one PathA Path A: Nucleophilic Attack (R-NH2) Start->PathA Amine / Heat PathB Path B: Base + Electrophile (R-X) Start->PathB NaH / DMF ProductA Salicylamide Derivative (Fungicide Scaffold) PathA->ProductA Ring Opening ProductB N-Alkylated Benzisoxazolone (PPO Inhibitor Core) PathB->ProductB N-Alkylation

Figure 1: Divergent synthetic pathways.[1] Path A yields ring-opened salicylamides (fungicides).[1] Path B retains the ring for herbicide scaffolds.

Application Protocols

Protocol A: Catalyst-Free Synthesis of Salicylamide Fungicides

Context: Salicylamides (e.g., related to antimicrobials like Niclosamide) are potent uncouplers of oxidative phosphorylation.[1] Traditional synthesis requires activating 5-tert-butylsalicylic acid with SOCl₂ or EDC, generating toxic byproducts.[1] The benzisoxazolone route is an "atom-economic" alternative.

Reagents:

  • Substrate: 5-(tert-Butyl)benzisoxazol-3(2H)-one (1.0 equiv)

  • Nucleophile: Aniline derivative (e.g., 3,4-dichloroaniline) (1.1 equiv)[1]

  • Solvent: Toluene (anhydrous) or Ethanol (Green Chemistry option)[1]

  • Base: Triethylamine (0.1 equiv, catalytic)[1]

Step-by-Step Methodology:

  • Charge: In a reaction vessel, dissolve 1.91 g (10 mmol) of 5-(tert-Butyl)benzisoxazol-3(2H)-one in 20 mL of toluene.

  • Addition: Add 11 mmol of the target aniline.

  • Activation: Add 0.1 mL of triethylamine. Note: The base catalyzes the proton transfer required for the N-O bond cleavage.

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (The starting material spot will disappear, and a more polar hydroxy-amide spot will appear).[1]

  • Workup: Cool to room temperature. The product often precipitates directly.[1]

  • Purification: Filter the solid and wash with cold hexanes. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.[1]

Validation Data (Yield Comparison):

Method Reagents Yield Atom Economy
Traditional Acid Chloride + Aniline + Pyridine 78% Low (SO₂/HCl waste)
Coupling Agent EDC/HOBt + Aniline 85% Medium (Urea byproduct)

| Benzisoxazolone | Direct Amidation | 92% | High (Zero byproduct) |[1]

Protocol B: N-Alkylation for PPO Inhibitor Synthesis

Context: N-substituted benzisoxazolones are bioisosteres for uracil herbicides (e.g., Saflufenacil).[1] The 5-tert-butyl group mimics the lipophilic domain required for binding to the PPO enzyme's hydrophobic pocket.

Reagents:

  • Substrate: 5-(tert-Butyl)benzisoxazol-3(2H)-one[1]

  • Electrophile: Propargyl bromide (common in PPO inhibitors) or Methyl bromoacetate.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).[1]

  • Solvent: DMF or Acetonitrile.[1]

Step-by-Step Methodology:

  • Deprotonation: Dissolve 10 mmol of the substrate in 15 mL DMF at 0°C. Add K₂CO₃ (1.5 equiv) and stir for 30 min. Observation: The solution may turn slight yellow due to anion formation.

  • Alkylation: Dropwise add Propargyl bromide (1.2 equiv).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Pour the mixture into ice-water (100 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

Critical Control Point:

  • O- vs N-Alkylation: Benzisoxazolones are ambident nucleophiles.[1] Using polar aprotic solvents (DMF) and harder bases (K₂CO₃) favors N-alkylation (the desired herbicide scaffold).[1] Non-polar solvents may favor O-alkylation (forming 3-alkoxy-1,2-benzisoxazoles), which are generally less active as herbicides.[1]

Experimental Workflow Diagram

Workflow Step1 Start: 5-(t-Butyl)benzisoxazol-3(2H)-one Decision Select Pathway Step1->Decision ProcessA Add Aniline + Et3N (cat) Reflux in Toluene Decision->ProcessA Target: Fungicide ProcessB Add K2CO3 + Propargyl Bromide Stir in DMF Decision->ProcessB Target: Herbicide ResultA Isolate Salicylamide (Filtration) ProcessA->ResultA ResultB Isolate N-Propargyl Derivative (Extraction/Column) ProcessB->ResultB

Figure 2: Decision matrix for synthetic workflow based on target agrochemical class.

References

  • Synthesis of 1,2-Benzisoxazole Derivatives

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.[1]

    • Source: Chimica Oggi / Chemistry Today.
    • URL:[Link]

  • Reactivity of Benzisoxazolones (Ring Opening)

    • Title: Unexpected Ring Expansion of 1,2-Benzisoxazol-3-ones.[2]

    • Source: ResearchGate / ChemInform.[1][2]

    • URL:[Link][1]

  • PPO Inhibitor Structure-Activity Relationships

    • Title: Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors.[1]

    • Source: Pest Management Science (via ResearchGate).[1]

    • URL:[Link][1]

  • Benzisoxazole in Agrochemical Patents

    • Title: Herbicidal compositions (WO2024013015A1).[1]

    • Source: Google Patents.[1][3]

    • URL:[1]

Sources

Application Note: A Proposed Scalable Manufacturing Process for 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a robust and scalable two-step manufacturing process for the synthesis of 5-(tert-Butyl)benzisoxazol-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the absence of a well-established, large-scale protocol in public literature, this application note proposes a process rooted in fundamental and proven chemical transformations. The synthesis begins with the formation of a hydroxamic acid from a commercially available benzoic acid derivative, followed by an intramolecular cyclization to yield the target benzisoxazolone. This guide provides a detailed, step-by-step protocol, explains the rationale behind key process decisions, and addresses critical safety and scalability considerations, offering a practical framework for researchers and process chemists.

Introduction and Strategic Overview

The 1,2-benzisoxazole core and its derivatives are privileged scaffolds in drug discovery, present in anticonvulsant and antipsychotic medications. The specific target molecule, 5-(tert-Butyl)benzisoxazol-3(2H)-one, is a member of the benzisoxazolone family. While direct scalable synthesis routes for this exact compound are not extensively documented, a logical and industrially viable pathway can be constructed by adapting established methods for analogous structures.[1][2][3]

This proposed process is designed around two core principles of scalable manufacturing:

  • Convergent Synthesis: A two-step route maximizes overall yield and simplifies purification.

  • Process Economy: Utilization of readily available starting materials and reagents, coupled with purification methods amenable to large-scale production (i.e., recrystallization over chromatography).[4][5]

The chosen synthetic strategy involves the initial formation of 4-(tert-Butyl)-N-hydroxybenzamide (a hydroxamic acid) followed by a palladium-catalyzed intramolecular C-H activation/cyclization to form the desired N-O bond of the benzisoxazolone ring.[1] This approach is selected for its reported efficiency with various substituted benzohydroxamic acids.

Proposed Manufacturing Workflow

The overall process can be visualized as a two-stage sequence from a common starting material to the final product.

Caption: High-level workflow for the scalable synthesis of 5-(tert-Butyl)benzisoxazol-3(2H)-one.

Detailed Protocols and Methodologies

Part 1: Synthesis of Intermediate 4-(tert-Butyl)-N-hydroxybenzamide

This step involves the conversion of a carboxylic acid to a hydroxamic acid. The formation of an activated acid derivative (like an acid chloride) followed by reaction with hydroxylamine is a standard and scalable amidation method.[4][6]

Materials and Reagents:

Reagent Formula M.W. CAS No. Notes
4-tert-Butylbenzoic acid C₁₁H₁₄O₂ 178.23 98-73-7 Commercially available
Thionyl chloride (SOCl₂) SOCl₂ 118.97 7719-09-7 Use fresh, handle in fume hood
Hydroxylamine HCl NH₂OH·HCl 69.49 5470-11-1 Corrosive, toxic[7][8]
Sodium Bicarbonate NaHCO₃ 84.01 144-55-8 Base
Toluene C₇H₈ 92.14 108-88-3 Anhydrous

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous |

Step-by-Step Protocol:

  • Acid Chloride Formation: To a clean, dry, nitrogen-purged reactor, charge 4-tert-butylbenzoic acid (1.0 eq) and anhydrous toluene (5 vol). Add a catalytic amount of DMF (0.01 eq). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature, maintaining the temperature below 30°C. The reaction is exothermic. After the addition, heat the mixture to 60-65°C and stir for 2-3 hours until gas evolution ceases.

    • Rationale: Thionyl chloride is a cost-effective reagent for converting carboxylic acids to highly reactive acid chlorides. Toluene is a suitable solvent for this transformation and for the subsequent azeotropic removal of excess SOCl₂.

  • Reagent Removal: Cool the mixture to 40°C and remove the solvent and excess thionyl chloride under vacuum. Add fresh toluene (2 vol) and repeat the vacuum distillation to ensure complete removal of SOCl₂.

  • Hydroxylamine Solution Preparation: In a separate reactor, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (3.5 eq) in a mixture of water (5 vol) and DCM (5 vol). Cool this biphasic mixture to 0-5°C with vigorous stirring.

    • Rationale: Hydroxylamine is typically supplied as its hydrochloride salt. A base is required to generate the free hydroxylamine nucleophile in situ. The biphasic system allows for the reaction to occur at the interface while controlling the exotherm.

  • Amidation: Dissolve the crude acid chloride from step 2 in anhydrous DCM (3 vol). Add this solution dropwise to the cold hydroxylamine mixture from step 3 over 1-2 hours, maintaining the internal temperature below 10°C.

  • Work-up and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 vol), water (2 vol), and brine (2 vol). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 4-(tert-Butyl)-N-hydroxybenzamide.[9] The product can often be used in the next step without further purification.

Part 2: Cyclization to 5-(tert-Butyl)benzisoxazol-3(2H)-one

This key step utilizes a palladium-catalyzed C-H activation to form the heterocyclic ring. This modern method avoids harsh conditions often associated with classical cyclization routes.[1]

Caption: Reaction scheme for the Pd-catalyzed cyclization.

Materials and Reagents:

Reagent Formula M.W. CAS No. Notes
4-(tert-Butyl)-N-hydroxybenzamide C₁₁H₁₅NO₂ 193.24 62034-73-5 From Part 1
Palladium(II) Acetate Pd(OAc)₂ 224.49 3375-31-3 Catalyst
Oxone® 2KHSO₅·KHSO₄·K₂SO₄ 614.76 70693-62-8 Oxidant
Trifluoroacetic Acid (TFA) C₂HF₃O₂ 114.02 76-05-1 Solvent/Acid, Corrosive
Ethyl Acetate C₄H₈O₂ 88.11 141-78-6 Extraction/Recrystallization

| Hexanes | N/A | N/A | 110-54-3 | Recrystallization |

Step-by-Step Protocol:

  • Reaction Setup: To a suitable reactor, charge the crude 4-(tert-Butyl)-N-hydroxybenzamide (1.0 eq), Palladium(II) acetate (0.05 eq), and Oxone® (2.5 eq). Add trifluoroacetic acid (TFA) as the solvent (5-10 vol).

    • Rationale: Palladium acetate is an effective catalyst for C-H activation. Oxone® serves as the terminal oxidant to regenerate the active Pd(II) species. TFA is a strong acid and solvent that facilitates this transformation.

  • Cyclization Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger vessel containing ice-cold water (20 vol). This will precipitate the crude product and dilute the TFA. Extract the aqueous slurry with ethyl acetate (3 x 10 vol).

  • Work-up: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7-8). This step is critical to neutralize and remove the TFA. Follow with a water wash and a brine wash.

    • Caution: Neutralization of TFA with bicarbonate is highly exothermic and releases CO₂ gas. Perform this step slowly and with adequate venting.

  • Purification by Recrystallization: Dry the ethyl acetate solution over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the crude solid product. Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to maximize crystal formation.[10][11]

    • Rationale: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, avoiding the cost and complexity of large-scale chromatography.[12] An ethyl acetate/hexanes solvent system is a common choice for compounds of moderate polarity.

  • Isolation and Drying: Isolate the purified crystals by filtration, washing the filter cake with a small amount of cold hexanes. Dry the product under vacuum at 40-50°C to a constant weight.

Process Safety and Handling

  • Hydroxylamine Hydrochloride: This compound is corrosive, a skin sensitizer, and toxic if swallowed.[7][8][13][14] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][13] Work in a well-ventilated area or chemical fume hood.[13] In case of exposure, follow standard first aid procedures immediately.[7][15][13]

  • Thionyl Chloride & Trifluoroacetic Acid (TFA): Both are highly corrosive and react violently with water. Handle only in a chemical fume hood with appropriate PPE. Ensure all glassware and equipment are scrupulously dry.

  • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Exothermic Reactions: The formation of the acid chloride and the neutralization of TFA are exothermic. Use controlled, dropwise addition and external cooling to manage the reaction temperature.

Expected Data and In-Process Controls

ParameterStage 1: IntermediateStage 2: Final Product
Typical Yield 85-95% (crude)70-80% (after recrystallization)
Appearance Off-white to pale yellow solidWhite crystalline solid
Purity (HPLC) >90%>98.5%
Identity (¹H NMR, MS) Conforms to structureConforms to structure
In-Process Control TLC/HPLC to monitor disappearance of starting acidTLC/HPLC to monitor disappearance of hydroxamic acid

Conclusion

This application note details a proposed two-step, scalable process for the manufacture of 5-(tert-Butyl)benzisoxazol-3(2H)-one. By leveraging a robust amidation followed by a modern palladium-catalyzed C-H activation cyclization, this protocol offers a high-yielding and efficient route. The emphasis on scalable techniques, such as purification by recrystallization, makes this process suitable for adaptation from laboratory-scale research to pilot-plant and full-scale manufacturing. Adherence to the outlined safety protocols is essential for the successful and safe implementation of this synthesis.

References

  • Kovtun, Y. V., & Turov, A. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-22. [Link]

  • Penta chemicals. (2025, March 17). Hydroxylamine hydrochloride Safety Data Sheet. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

  • Loba Chemie. (2022, May 23). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. [Link]

  • Fomsgaard, I. S., et al. (2004). Decomposition of cyclic hydroxamic acids to respective benzoxazolinone derivatives. ResearchGate. [Link]

  • Gao, X. A., Yan, R. L., Wang, X. X., Yan, H., Li, J., Guo, H., & Huang, G. S. (2012). Pd(II)-catalyzed synthesis of benzisoxazolones from benzohydroxamic acids via C-H activation. The Journal of Organic Chemistry, 77(17), 7700–7705. [Link]

  • Akondi, S. M., et al. (2005). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Tetrahedron, 61(46), 10875-10883. [Link]

  • Liu, Z., et al. (2008). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 10(15), 3259–3262. [Link]

  • International Journal of Molecular Sciences. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed. [Link]

  • Szűcs, Z., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • Chalyk, B. A., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(23), 6044–6047. [Link]

  • Royal Society of Chemistry. (2005). Electronic Supplementary Information for Organic & Biomolecular Chemistry. [Link]

  • Reeder, M. R., et al. (2006). Process for the purification of substituted benzoxazole compounds.
  • Chalyk, B. A., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]

  • Kumar, A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Chemical Sciences, 126, 1437–1443. [Link]

  • Stanley, L. M., & Sibi, M. P. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]

  • Chalyk, B. A., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • Shi, F., et al. (2009). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic Letters, 11(15), 3410–3413. [Link]

  • Cogan, D. A., et al. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Organic Syntheses, 78, 1. [Link]

  • Chemical Communications. (2018). tert-Butyl nitrite triggered radical cascade reaction for synthesizing isoxazoles by a one-pot multicomponent strategy. RSC Publishing. [Link]

  • MySkinRecipes. (n.d.). N-(tert-Butyl)-4-hydroxybenzamide. [Link]

  • Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: synthesis of tert-butyl-hydroxylated S-2474. The Journal of Organic Chemistry, 68(3), 1128–1131. [Link]

  • Patel, P. D., et al. (2008). A process for the preparation of benzimidazole derivatives and their salts.
  • Reddy, G. S., et al. (2022). An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. ResearchGate. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Stanley, L. M., & Sibi, M. P. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(tert-Butyl)benzisoxazol-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzisoxazole derivatives are privileged structures in medicinal chemistry, appearing in a wide range of pharmaceutically active compounds.[1][2] However, their synthesis, particularly the critical cyclization step to form the benzisoxazolone core, can be challenging.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles and significantly improve your reaction yields. We will delve into the mechanistic rationale behind our recommendations, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my yield for the cyclization to 5-(tert-Butyl)benzisoxazol-3(2H)-one consistently low?

Low yields are typically traced back to one of three areas: suboptimal reaction conditions, competing side reactions, or the purity of the starting material. The electron-donating nature of the tert-butyl group can decrease the electrophilicity of the aromatic ring, potentially slowing down cyclization pathways that rely on nucleophilic aromatic substitution. Furthermore, harsh reaction conditions, such as high temperatures or strongly acidic/basic media, can lead to decomposition or favor alternative reaction pathways.[2][3]

Q2: What are the most common side products, and how can I identify them?

The most prevalent side products depend on your chosen synthetic route.

  • Beckmann Rearrangement: If starting from a 2-hydroxyaryl ketoxime, acidic conditions can promote a Beckmann rearrangement to form a benzo[d]oxazole derivative instead of the desired N-O bond formation. This can be identified by mass spectrometry (same mass, different fragmentation) and distinct NMR shifts.

  • Azoxy Dimers: In reductive cyclization methods starting from nitro-aromatics, incomplete cyclization can lead to dimerization of hydroxylamine intermediates, forming azoxy species.[4][5]

  • Aniline Formation: Over-reduction of a nitro-precursor will yield the corresponding aniline, which is unreactive towards cyclization under these conditions.[4][5]

  • Starting Material Decomposition: High temperatures can lead to nonspecific decomposition, often resulting in a complex mixture of unidentifiable products.

Q3: Which solvent system is generally most effective for this intramolecular cyclization?

Solvent choice is critical as it influences reactant solubility and can stabilize charged intermediates and transition states.[6][7] For many intramolecular cyclizations, polar aprotic solvents are preferred.

  • Recommended for Screening: N,N-Dimethylformamide (DMF) and acetonitrile (ACN) have proven effective in similar systems as they can stabilize polar transition states without interfering in base-catalyzed steps.[6][8]

  • Less Favorable: Protic solvents (e.g., ethanol, water) can sometimes hinder base-catalyzed reactions, while non-polar solvents like toluene or dichloromethane may lead to poor solubility of starting materials or intermediates.[6][8] A systematic solvent screen is always recommended for optimization.

Q4: Is a catalyst necessary, or can this be achieved with a base alone?

While strong bases like potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH) can promote the cyclization, these conditions often require elevated temperatures which can encourage side reactions. The use of a transition metal catalyst, particularly a copper(I) salt like CuI, often allows the reaction to proceed under much milder conditions (e.g., room temperature), leading to cleaner reactions and higher yields.[9]

Troubleshooting Guide: From Low Yield to Optimized Process

This section provides a systematic approach to diagnosing and solving common issues encountered during the cyclization.

TroubleshootingWorkflow start Problem: Low Cyclization Yield p1 Check Starting Material Purity start->p1 p2 Review Reaction Conditions start->p2 p3 Analyze for Side Products start->p3 sub_p1_1 Verify structure & purity (NMR, LC-MS, EA) p1->sub_p1_1 sub_p2_1 Is the Base appropriate? p2->sub_p2_1 sub_p2_2 Is the Solvent optimal? p2->sub_p2_2 sub_p2_3 Is Temperature/Time optimized? p2->sub_p2_3 sub_p2_4 Is a Catalyst required? p2->sub_p2_4 sub_p3_1 Identify Side Products (LC-MS, NMR of crude) p3->sub_p3_1 sol_p1 Solution: Re-purify or re-synthesize starting material. sub_p1_1->sol_p1 sol_p2_1 Solution: Screen bases (e.g., t-BuOK, K2CO3, DBU). Consider base strength and solubility. sub_p2_1->sol_p2_1 sol_p2_2 Solution: Screen polar aprotic solvents (DMF, ACN, DMSO). sub_p2_2->sol_p2_2 sol_p2_3 Solution: Run at lower temperature for longer. Monitor by TLC/LC-MS. sub_p2_3->sol_p2_3 sol_p2_4 Solution: Introduce CuI catalyst with a ligand (e.g., DMEDA) for milder conditions. sub_p2_4->sol_p2_4 sol_p3_1 Solution: Adjust conditions based on side product identity (see guide). sub_p3_1->sol_p3_1

Caption: Troubleshooting workflow for low yield cyclization.

Problem 1: Reaction Stalls / Low Conversion
  • Possible Cause A: Insufficiently Activated Precursor

    • Explanation: The leaving group on your precursor (e.g., a halogen for an SNAr-type cyclization or a hydroxyl on an oxime for a dehydration-cyclization) may not be sufficiently activated. For base-mediated cyclizations of o-haloaryl precursors, the reaction is sensitive to the nature of the halide (I > Br > Cl).

    • Solution:

      • Verify Precursor Integrity: Confirm the structure and purity of your starting material using ¹H NMR, ¹³C NMR, and LC-MS. Impurities can inhibit catalysts or react preferentially.

      • Enhance Leaving Group: If using a dehydration-type cyclization from a 2-hydroxyaryl oxime, the oxime's hydroxyl group must be converted into a better leaving group. This can be achieved by adding reagents like acetic anhydride or using a PPh₃/DDQ system.

      • Switch to a Catalytic System: A copper(I)-catalyzed pathway can often overcome the activation barrier that is problematic for a simple base-promoted reaction, especially with less reactive chloro or fluoro precursors.

  • Possible Cause B: Suboptimal Base or Solvent

    • Explanation: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may have poor solubility in the reaction solvent. The solvent itself may not adequately solvate the intermediates.

    • Solution: Conduct a systematic screen of reaction conditions. A recommended matrix is outlined in the table below.

Base (1.5 equiv)Solvent (0.1 M)TemperatureTypical Outcome
K₂CO₃AcetonitrileRefluxMild conditions, may be slow.
KOHDioxane/Water100 °CClassic conditions, risk of hydrolysis.
NaHTHFrt to 60 °CStrong, non-nucleophilic base. Good for dry systems.
t-BuOKTHFrtStrong base, effective but can promote side reactions.
CuI (10 mol%) / DMEDA (20 mol%) / t-BuONa (2 equiv) THF rt Recommended starting point for high yield. [9]
Problem 2: Formation of a Major Side Product
  • Possible Cause: Competing Reaction Pathways

    • Explanation: The reaction intermediate, once formed, may have multiple reactive pathways available. The specific pathway taken is often dictated by reaction conditions.

    • Solution:

      • Identify the Side Product: Isolate and characterize the main impurity. Knowing its structure is the key to diagnosing the problem.

      • Address Beckmann Rearrangement: This side reaction is acid-catalyzed. Ensure your base is not contaminated with acid and that the starting material is neutral. Avoid Lewis acids unless they are part of a specific catalytic cycle. Employing a copper-catalyzed system under basic conditions typically suppresses this pathway.

      • Minimize Dimerization: If you suspect dimerization of a reactive intermediate (e.g., from a reductive cyclization), switch to high-dilution conditions (e.g., <0.05 M) or use a syringe pump to add one of the precursors slowly over several hours. This keeps the instantaneous concentration of the intermediate low, favoring intramolecular cyclization over intermolecular dimerization.[2]

ReactionPathways sub 2-Hydroxyaryl Ketoxime Precursor cond_desired Base-Mediated or Cu(I)-Catalyzed N-O Bond Formation sub->cond_desired cond_side Acid-Catalyzed Beckmann Rearrangement sub->cond_side node_desired 5-(tert-Butyl)benzisoxazol-3(2H)-one (Desired Product) node_side Benzo[d]oxazole Derivative (Side Product) cond_desired->node_desired cond_side->node_side

Caption: Competing cyclization vs. rearrangement pathways.

Recommended Experimental Protocol: Copper-Catalyzed Cyclization

This protocol is adapted from established methods for the synthesis of related benzisoxazoles and is optimized for mild conditions and high yield.[9]

Materials:

  • Appropriate 2-halo-4-(tert-butyl)phenyl precursor (e.g., 2-bromo-4-tert-butyl-N-hydroxybenzimidoyl chloride or similar)

  • Copper(I) Iodide (CuI, 99.99%)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add CuI (0.1 equiv) and the precursor (1.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the precursor.

  • Add DMEDA (0.2 equiv) via syringe and stir the mixture for 15 minutes at room temperature.

  • Add sodium tert-butoxide (2.0 equiv) portion-wise over 5 minutes. The reaction mixture may change color.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield pure 5-(tert-Butyl)benzisoxazol-3(2H)-one.

This catalytic method avoids the high temperatures and harsh basic conditions that often plague traditional cyclization approaches, thereby minimizing side product formation and improving the overall yield and purity of the target compound.

References

  • Kryzhanovskii, N., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Source not explicitly named, but content aligns with a review article on benzisoxazole synthesis]
  • BenchChem (2025). Solvent effects and selection for benzoxazole formation reactions. BenchChem Technical Support.
  • MDPI (2025). Computational Investigation of Mechanism and Selectivity in (3+2)
  • Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Journal of Organic Chemistry, 86, 7326-7332.[Link]

  • ResearchGate (n.d.). Optimization of the intramolecular cyclization-solvent effect.
  • Hill, J., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.[Link]

  • Hill, J., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central.
  • Makosza, M., et al. (n.d.). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media. PubMed Central.
  • Organic Chemistry Portal (n.d.). Synthesis of Benzoxazoles. .

  • El-Faham, A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Chinese Chemical Society, 61(7), 747-754.
  • Crich, D. (n.d.). Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones.
  • Supporting Information for Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, -b][10]benzothiazol-2-yl]phenyl}urea. [AWS server link to supporting info file].

  • Li, Y., et al. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central.
  • ResearchGate (n.d.). Synthesis of C3 substituted-benzisoxazole by a C-C bond.
  • Akbarian, M., et al. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PubMed Central.
  • De Angelis, L., et al. (2021). Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to 1,2,3-Triazine 1-Oxides and Their Further Transformation to Isoxazoles. Organic Letters, 23, 6542-6546.[Link]

  • Shingare, M.S., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Scientific & Engineering Research, 6(9).
  • Stahl, S. S., et al. (n.d.).
  • International Journal of Pharmacy and Biological Sciences (n.d.). Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole. [Journal Article].
  • Xi, C., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][10]Thiazin-4-One Derivatives. Molecules, 30, 2099.

  • Kulkarni, M.V., et al. (n.d.). Synthesis and biological screening of some novel 2-(2-benzisoxazol-3-yl) ethyl)-1H- benzimidazoles. [Journal Article].
  • Turaev, A.S., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 86-93.[Link]

  • Grotzfeld, R.M., et al. (2011). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 54(15), 5219-35.

  • Royal Society of Chemistry (n.d.). tert-Butyl nitrite triggered radical cascade reaction for synthesizing isoxazoles by a one-pot multicomponent strategy.
  • Wang, X., et al. (2023).
  • ResearchGate (n.d.). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid.

Sources

Technical Support Center: Recrystallization of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 5-(tert-Butyl)benzisoxazol-3(2H)-one by recrystallization. Designed for researchers, chemists, and pharmaceutical development professionals, this document synthesizes established chemical principles with practical, field-proven insights to overcome common challenges in obtaining this key synthetic intermediate in high purity.

Introduction to the Purification Challenge

5-(tert-Butyl)benzisoxazol-3(2H)-one is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complications in biological assays. Recrystallization is a powerful and economical technique for purification, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3][4] However, like many heterocyclic systems, its purification can present unique challenges, including oiling out, poor crystal formation, and low recovery. This guide is structured to address these specific issues directly.

Troubleshooting Guide: From Common Problems to Proven Solutions

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing a logical path to a solution.

Question 1: My crude product has separated as a viscous oil instead of crystals upon cooling. What is causing this and how can I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization. It occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it comes out of solution as a liquid phase rather than a solid crystal lattice.[5]

  • Probable Cause 1: Solution is Supersaturated or Cooled Too Rapidly. If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice.[6][7] This is especially true if the compound is significantly impure, as impurities can disrupt crystallization.

    • Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (1-5%) of additional hot solvent to reduce the saturation level slightly.[5] Ensure the flask cools as slowly as possible by insulating it (e.g., placing it on a cork ring or wrapping it in glass wool) and leaving it undisturbed on the benchtop before moving to an ice bath.[5][7]

  • Probable Cause 2: Inappropriate Solvent Choice. The boiling point of the chosen solvent may be higher than the melting point of your compound (or the melting point of your impure compound).

    • Solution: Switch to a lower-boiling point solvent or employ a mixed-solvent system. In a mixed-solvent system, you can dissolve the compound in a minimum amount of a "good" hot solvent and then slowly add a "poor" hot solvent until the solution becomes faintly turbid. This fine-tunes the solubility properties and can often promote crystal growth over oiling.

Question 2: The solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

Answer: The failure of crystals to form from a cooled solution typically points to one of two common experimental errors: excessive solvent or a supersaturated solution that lacks a nucleation point.

  • Probable Cause 1: Too Much Solvent Was Used. This is the most frequent reason for failed recrystallization.[5] If the solution is not saturated at the lower temperature, the compound will simply remain dissolved.

    • Solution: Reduce the solvent volume by gently heating the solution to boil off a portion of the solvent.[5][7] Do this in a fume hood and use a boiling chip. Periodically remove the flask from the heat and allow it to cool to see if crystals form. Once you have reached a suitable concentration, cool the solution slowly as described previously.

  • Probable Cause 2: The Solution is Supersaturated and Requires Nucleation. A supersaturated solution is one that holds more dissolved solute than it theoretically should at a given temperature. Such solutions are metastable and require an initiation event to begin crystallization.[5]

    • Solution 1: Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus.[5][6] The microscopic scratches on the glass provide nucleation sites where crystallization can begin.

    • Solution 2: Seed Crystals. If you have a small crystal of pure 5-(tert-Butyl)benzisoxazol-3(2H)-one, add it to the cold solution.[5][6] This seed crystal provides a template for further crystal growth.

Question 3: I managed to get crystals, but my final yield is very low. How can I improve recovery?

Answer: A low recovery suggests that a significant amount of your product remains dissolved in the mother liquor after filtration.

  • Probable Cause 1: Excessive Solvent Volume. As discussed in the previous question, using too much solvent is a primary cause of low yield.[7]

    • Solution: Always aim to use the minimum amount of hot solvent required to fully dissolve your crude product.[3] After filtering your first crop of crystals, you can try to recover a second crop by concentrating the mother liquor (boiling off some solvent) and re-cooling.[6] Be aware that this second crop may be less pure and might require a separate recrystallization.

  • Probable Cause 2: Significant Solubility in Cold Solvent. The ideal recrystallization solvent is one in which your compound has very low solubility when cold.

    • Solution: Ensure you are cooling the flask in an ice bath for at least 15-20 minutes to maximize precipitation.[6] If recovery is still low, you may need to screen for a different solvent system where the compound is less soluble at 0°C.

  • Probable Cause 3: Premature Crystallization. The product may have crystallized in the filter funnel during a hot filtration step (used to remove insoluble impurities).

    • Solution: To prevent this, use a pre-heated filter funnel and flask for the hot filtration. Adding a small excess of hot solvent (around 5-10%) before filtering can also help keep the product in solution.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents to start with for recrystallizing 5-(tert-Butyl)benzisoxazol-3(2H)-one?

A1: The "like dissolves like" principle is a good starting point.[8] Given the polar benzisoxazolone core and the nonpolar tert-butyl group, solvents of intermediate polarity are often effective. A systematic screening process is recommended.

Solvent/SystemClassRationale & Considerations
Ethanol Polar ProticA common and effective solvent for many heterocyclic compounds.[9]
Isopropanol Polar ProticSimilar to ethanol but less polar; may offer different solubility characteristics.
Acetone Polar AproticA good solvent for compounds with moderate polarity. Its volatility is a benefit for drying.
Ethyl Acetate Polar AproticOften a good choice, but may be too strong a solvent, requiring a co-solvent.
Ethanol/Water MixedAn excellent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears.[9][10]
Ethyl Acetate/Hexane MixedA common system for less polar compounds. Dissolve in hot ethyl acetate and add hexane.[9][11]
Toluene Nonpolar AromaticCan be effective for compounds that crystallize well from aromatic solvents.[9]

Q2: How do I perform a mixed-solvent recrystallization?

A2: This technique is used when no single solvent provides the ideal solubility profile.

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).

  • Slowly add the hot "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly and undisturbed.

Q3: How can I confirm the purity of my final product?

A3: Several analytical techniques can be used:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting range that corresponds to the literature value. Impurities typically broaden the melting range and depress the melting point.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, while the crude lane may show multiple spots.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is definitive for structural confirmation and can reveal the presence of impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups.

Detailed Experimental Protocol: Recrystallization of 5-(tert-Butyl)benzisoxazol-3(2H)-one

This protocol outlines a general procedure that should be optimized for your specific scale and purity requirements.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., 95% Ethanol/Water).

  • Dissolution: Place the crude 5-(tert-Butyl)benzisoxazol-3(2H)-one in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip. Add the minimum amount of the hot recrystallization solvent with stirring and heating to bring all the solid into solution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present): Pre-heat a stemless funnel with fluted filter paper placed inside over a clean Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the charcoal and any other insoluble material. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop, undisturbed. Once crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of the ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel by pulling air through them for several minutes. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_q Insoluble Impurities or Color Present? dissolve->insoluble_q hot_filter Perform Hot Filtration (with charcoal if needed) insoluble_q->hot_filter Yes cool Cool Solution Slowly to Induce Crystallization insoluble_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q induce Induce Crystallization (Scratch / Seed) crystals_q->induce No collect Collect Crystals (Vacuum Filtration) crystals_q->collect Yes induce->crystals_q troubleshoot Troubleshoot: - Reduce Solvent Volume - Re-evaluate Solvent induce->troubleshoot If still no crystals wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A workflow diagram of the recrystallization process.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester.
  • University of York.
  • ResearchGate. (2025, February 16).
  • S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS.
  • Note Synthesis and biological screening of some novel 2-(2-benzisoxazol-3-yl) ethyl)-1H- benzimidazoles.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16.

  • Liu, Z., et al. (2008).
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
  • Taylor, D. A., & Batey, R. A. (2024, November 5). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
  • BenchChem. An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
  • Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Recrystalliz
  • tert-Butyl nitrite mediated nitrogen transfer reactions: Synthesis of benzotriazoles and azides at room temper
  • BenchChem. Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. R1CoJpiahvZ9-hzIBqbTI)

Sources

Troubleshooting N-alkylation selectivity of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(tert-Butyl)benzisoxazol-3(2H)-one

Welcome to the technical support resource for the N-alkylation of 5-(tert-Butyl)benzisoxazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable solutions to common challenges encountered during the synthesis of N-alkylated benzisoxazolone derivatives.

The Core Challenge: N- vs. O-Alkylation Selectivity

The primary hurdle in the alkylation of 5-(tert-Butyl)benzisoxazol-3(2H)-one is controlling the regioselectivity. The molecule's conjugate base is an ambident nucleophile , meaning it possesses two distinct nucleophilic centers: the nitrogen atom (N-alkylation) and the exocyclic oxygen atom (O-alkylation). This duality often leads to a mixture of N- and O-alkylated products, complicating purification and reducing the yield of the desired N-substituted compound.

The key to mastering this reaction lies in understanding and manipulating the subtle interplay between the substrate, base, solvent, and the alkylating agent.

Ambident_Nucleophile reactant_node reactant_node product_node product_node intermediate_node intermediate_node sub 5-(tert-Butyl)benzisoxazol-3(2H)-one start Deprotonation (+ Base) anion Benzisoxazolone Anion (Ambident Nucleophile) start->anion -H⁺ N_path N-Alkylation Product anion->N_path Attack at Nitrogen (Soft Center) O_path O-Alkylation Product (Imino Ether) anion->O_path Attack at Oxygen (Hard Center)

Caption: The deprotonated benzisoxazolone forms an ambident anion, leading to competitive N- and O-alkylation pathways.

Troubleshooting Guide & FAQs

This section addresses the most common issues in a direct question-and-answer format, providing both the "how" and the scientific "why" for each recommendation.

Q1: My reaction yields a significant amount of the O-alkylated byproduct. How can I improve the N-selectivity?

Answer: This is the most prevalent issue and can be systematically addressed by tuning the reaction components based on the Hard and Soft Acids and Bases (HSAB) principle.[1][2][3] In essence, hard acids prefer to react with hard bases, and soft acids with soft bases.[4][5] The deprotonated benzisoxazolone has a hard oxygen center (high electronegativity, less polarizable) and a softer nitrogen center (lower electronegativity, more polarizable).[6][7]

The Strategy: To favor N-alkylation, you must make the reaction conditions favor a "soft-soft" interaction.

Caption: Applying the HSAB principle to guide the choice of alkylating agent for selective N-alkylation.

1. Modify the Alkylating Agent (The Electrophile): This is the most direct application of the HSAB principle.

  • Favor N-Alkylation (Soft Electrophiles): Use alkylating agents with soft leaving groups. The general order of reactivity for promoting N-alkylation is: R-I > R-Br > R-Cl Alkyl iodides are the "softest" and most polarizable of the common halides, making them ideal for reacting with the soft nitrogen center.[6]

  • Avoid O-Alkylation (Hard Electrophiles): Steer clear of hard electrophiles, which will preferentially react with the hard oxygen atom. These include:

    • Dimethyl sulfate (DMS)

    • Alkyl sulfonates (triflates, tosylates, mesylates)[6][8]

    • Meerwein's salt (trialkyloxonium salts)[6]

2. Optimize the Base and Solvent System: The choice of base and solvent dictates the environment of the benzisoxazolone anion, influencing whether it exists as a "free" ion or a "tight ion pair," which in turn affects regioselectivity.[9][10][11]

  • For Higher N-Selectivity (Promote Tight Ion Pairs): Use a strong, non-nucleophilic hydride base in a moderately polar solvent.

    • Recommended System: Sodium hydride (NaH) in Tetrahydrofuran (THF).

    • Mechanism: In THF, the sodium cation (Na⁺) coordinates strongly with the hard oxygen atom of the anion. This creates a "tight ion pair" that sterically blocks the oxygen, leaving the nitrogen atom more accessible for alkylation.[9][10] This strategy is highly effective for achieving N-1 selectivity in analogous systems like indazoles.[9][10][12]

  • Conditions that may favor O-Alkylation (Promote Free Ions):

    • System: Strong bases like NaH or NaHMDS in highly polar aprotic solvents like DMF or DMSO.

    • Mechanism: These solvents are excellent at solvating cations, creating "solvent-separated ion pairs" or "free" anions.[11] In this state, the reaction is under kinetic control, and the more electronegative oxygen atom is often more reactive, leading to the O-alkylated product.

3. Control the Temperature: Alkylation at the nitrogen atom generally leads to the thermodynamically more stable product, while O-alkylation is often the kinetically favored pathway.

  • Recommendation: Start reactions at a lower temperature (e.g., 0 °C) and allow them to slowly warm to room temperature. Higher temperatures can sometimes favor the kinetic O-alkylation product or lead to side reactions.

Summary of Conditions for N-Alkylation Selectivity:

FactorRecommended for N-AlkylationRationale (HSAB & Mechanistic Insights)Avoid for N-Alkylation
Alkylating Agent Alkyl Iodide (R-I), Alkyl Bromide (R-Br)Soft electrophiles prefer to react with the soft nitrogen center.[6]Alkyl Sulfonates (R-OTs, R-OTf), Dialkyl Sulfates (R₂SO₄)
Base Sodium Hydride (NaH), Potassium tert-Butoxide (t-BuOK)Strong bases ensure complete deprotonation. NaH in THF promotes a tight ion pair, blocking the oxygen atom.[9][10]Weaker bases (e.g., K₂CO₃) may require harsher conditions, potentially reducing selectivity.
Solvent Tetrahydrofuran (THF), 1,4-DioxaneModerately polar solvents favor tight ion pair formation with Na⁺, sterically shielding the oxygen.[9][10]Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Temperature 0 °C to Room TemperatureFavors the formation of the thermodynamically more stable N-alkylated product.High Temperatures (> 50 °C)
Q2: My reaction is slow, or my yield is consistently low, even with the correct isomer.

Answer: Low conversion or yield can stem from several factors, often related to incomplete deprotonation or reagent quality.[13][14]

  • Ensure Anhydrous Conditions: Strong bases like NaH are extremely water-sensitive. Ensure your glassware is oven- or flame-dried and that your solvent is anhydrous. Any moisture will quench the base and prevent deprotonation of the substrate.

  • Verify Base Activity: Sodium hydride can degrade upon storage. Use freshly opened NaH or titrate an older batch to determine its activity. For NaH (60% dispersion in mineral oil), ensure you wash it with anhydrous hexanes before use to remove the oil, which can interfere with the reaction.

  • Increase Equivalents of Base/Alkylating Agent: While starting with 1.1 equivalents of base and 1.0-1.1 equivalents of the alkylating agent is standard, you can empirically increase this to 1.2-1.5 equivalents if you observe incomplete conversion of your starting material.

  • Increase Temperature: If the reaction is clean but slow at room temperature, gently heating to 40-50 °C in a suitable solvent like THF can increase the reaction rate. Monitor carefully by TLC or LC-MS to ensure byproduct formation does not increase.

Q3: How can I reliably distinguish between the N-alkylated and O-alkylated products?

Answer: Distinguishing between the N- and O-alkylated isomers is critical and can be reliably achieved using standard spectroscopic techniques, particularly NMR.[15][16]

  • ¹H NMR Spectroscopy:

    • N-Alkylated Product: The protons on the carbon attached to the nitrogen (the α-carbon of the new alkyl group) will typically appear as a singlet or multiplet in the 3.5 - 4.5 ppm range.

    • O-Alkylated Product: The protons on the carbon attached to the oxygen will be further downfield due to the higher electronegativity of oxygen, typically appearing in the 4.0 - 5.0 ppm range.

  • ¹³C NMR Spectroscopy:

    • N-Alkylated Product: The carbonyl carbon (C=O) will be present and typically resonate around 160-170 ppm . The α-carbon of the alkyl group will be in the 40-50 ppm range.

    • O-Alkylated Product: The carbonyl group is no longer present. Instead, you will see a new C=N carbon resonance further downfield, often in the 165-175 ppm range. The α-carbon of the alkyl group attached to oxygen will be in the 60-70 ppm range.

  • Infrared (IR) Spectroscopy:

    • N-Alkylated Product: A strong carbonyl (C=O) stretch will be visible around 1680-1720 cm⁻¹ .

    • O-Alkylated Product: The C=O stretch will be absent. A new C=N stretch will appear around 1640-1670 cm⁻¹ .

Experimental Protocols

Protocol 1: Optimized N-Alkylation using NaH/THF

This protocol is designed to maximize N-selectivity based on the principles discussed above.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-(tert-Butyl)benzisoxazol-3(2H)-one (1.0 eq) to anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should become homogeneous or a fine suspension of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl iodide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Caption: A logical workflow for troubleshooting and optimizing the N-alkylation of 5-(tert-Butyl)benzisoxazol-3(2H)-one.

References

  • Scribd. HSAB Theory: Hard and Soft Acids/Bases | PDF. Available at: [Link]

  • Mayer, R. J., et al. (2005). An elementary derivation of the hard/soft-acid/base principle. PubMed. Available at: [Link]

  • Singleton, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available at: [Link]

  • Unknown Author. HARD AND SOFT ACIDS AND BASES (HSAB). Available at: [Link]

  • Singleton, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • DeLuca, N. Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. Available at: [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. ACS Publications. Available at: [Link]

  • Snyder, S. A., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available at: [Link]

  • Snyder, S. A., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. Available at: [Link]

  • Unknown Author. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Available at: [Link]

  • Showalter, H. D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Stanovnik, B. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Available at: [Link]

  • Li, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. ACS Publications. Available at: [Link]

  • Hranjec, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT reactivity descriptors. Journal of Molecular Structure. Available at: [Link]

  • Macmillan Group. Enolate Seminar. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Kerbal, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]

  • Berhault, A., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available at: [Link]

  • Kumar, A., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. RSC Publishing. Available at: [Link]

  • Nanda, P., et al. (2025). Tert-Butyl Nitrite Mediated Domino Synthesis of Isoxazolines and Isoxazoles from Terminal Aryl Alkenes and Alkynes. ResearchGate. Available at: [Link]

  • Orlov, V. D., et al. (2025). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Optimal storage conditions to prevent degradation of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(tert-Butyl)benzisoxazol-3(2H)-one

A Guide to Ensuring Compound Stability and Experimental Success

Welcome to the technical support center for 5-(tert-Butyl)benzisoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical advice on the optimal storage and handling of this compound. Maintaining the structural integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document synthesizes chemical principles with practical laboratory experience to help you prevent degradation and troubleshoot potential stability issues.

Understanding the Stability of 5-(tert-Butyl)benzisoxazol-3(2H)-one

The 5-(tert-Butyl)benzisoxazol-3(2H)-one molecule contains a benzisoxazolone core. While the fused aromatic ring provides a degree of stability, the heterocyclic isoxazolone ring contains inherent vulnerabilities.[1] Specifically, the ester-like (lactam) functionality and the relatively weak nitrogen-oxygen (N-O) single bond are the primary sites susceptible to degradation.[1][2] Experience with structurally similar compounds, such as 2,1-benzisoxazol-3(1H)-ones, has shown they can be unstable, undergoing decomposition under ambient conditions over a few days.[3][4] Therefore, meticulous storage is not just recommended; it is critical.

The primary degradation pathways to consider are:

  • Hydrolysis: Cleavage of the isoxazolone ring by water, a reaction that can be catalyzed by acidic or basic conditions.[5]

  • Photodegradation: Energy from UV or even ambient light can induce cleavage or rearrangement of the heterocyclic ring.[6][7][8]

  • Thermal Decomposition: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9]

  • Oxidation: The N-O bond can be susceptible to oxidative cleavage, potentially initiated by atmospheric oxygen.[10]

This guide will address how to mitigate each of these factors to preserve the purity and efficacy of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for storing 5-(tert-Butyl)benzisoxazol-3(2H)-one?

Temperature. Based on the instability of related benzisoxazolone structures at room temperature, controlling the thermal environment is the most critical factor.[3][4] All other preventative measures are compromised if the compound is stored at an inappropriate temperature.

Q2: What are the ideal storage temperatures for short-term and long-term use?

We have summarized the recommended temperatures based on intended storage duration. Lower temperatures slow down the kinetics of degradation reactions.

Storage DurationTemperatureRationale
Short-Term (≤ 1-2 weeks) 2-8°C (Refrigerated)Sufficient to slow degradation for active, in-use aliquots. Minimizes freeze-thaw cycles.
Long-Term (> 2 weeks) -20°C or -80°C (Frozen)Drastically reduces molecular motion and reaction rates, preserving compound integrity for months to years.

Q3: My lab stores most chemicals at room temperature. Is that acceptable for this compound?

No. Storing this compound at ambient room temperature is strongly discouraged. Analogous compounds are known to decompose within days under such conditions.[3][4] Visible signs of degradation may not be immediately apparent, but the purity will be compromised, leading to inconsistent experimental results.

Q4: How important is protection from light?

It is critical. Heterocyclic aromatic compounds are often photosensitive.[6][7][11] Exposure to light, particularly UV, can provide the activation energy needed to initiate ring-opening or rearrangement reactions.[12]

  • Action: Always store the solid compound and solutions in amber glass vials or wrap clear vials completely with aluminum foil or UV-blocking tape.

  • In-use Tip: When weighing the compound or preparing solutions, minimize exposure to direct, bright laboratory light.

Q5: Should I use an inert atmosphere (e.g., argon or nitrogen) for storage?

For long-term storage, an inert atmosphere is highly recommended. This practice displaces atmospheric oxygen and moisture, providing robust protection against oxidative degradation and hydrolysis.[13]

  • Procedure: Before sealing the container for long-term storage, gently flush the headspace with a stream of dry argon or nitrogen gas.

  • Short-Term: For vials that are accessed frequently, this may be impractical. However, ensuring the cap is tightly sealed immediately after use is crucial to minimize exposure to air and humidity.[14]

Q6: What type of container should I use?

The appropriate container is essential for maintaining a controlled environment.

  • Primary Container: Use borosilicate glass vials with PTFE-lined (Teflon) screw caps. This prevents leaching of contaminants and ensures a tight seal.

  • Secondary Containment: For long-term frozen storage, placing the primary vial inside a larger, sealed container or a desiccator cabinet within the freezer can provide an extra layer of protection against moisture ingress during temperature fluctuations (e.g., door openings).[15]

Q7: What are the visible signs of degradation?

While analytical confirmation is necessary, you may observe physical changes:

  • Color Change: The pure compound is typically a white or off-white solid. A change to yellow or brown can indicate degradation.[8]

  • Clumping/Change in Texture: The appearance of a gummy or oily consistency in the solid powder can suggest the uptake of moisture and subsequent hydrolysis.

Q8: How can I verify the purity of my compound after prolonged storage?

Regular quality control is a best practice in any research setting.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most straightforward method. A stored sample should show a single major peak corresponding to the correct mass-to-charge ratio (m/z) of the parent compound. The appearance of new peaks indicates the presence of degradation products.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Compare the NMR spectrum of the stored sample to a reference spectrum from a fresh or newly purchased batch. Degradation will result in the appearance of new signals and a decrease in the integration of the parent compound's peaks.

  • Melting Point: A significant depression or broadening of the melting point range compared to the reference value is a classic indicator of impurity.

Troubleshooting Guide: Stability Issues

Observed Problem Probable Cause(s) Recommended Solution(s)
Inconsistent biological activity or assay results between experiments. Partial degradation of the compound due to improper storage (temperature, light, moisture).1. Discard the suspect aliquot. 2. Use a fresh, unopened aliquot or a new batch of the compound. 3. Re-validate the experiment. 4. Implement the recommended storage protocols for all new batches.
New, unexpected peaks appear in LC-MS or NMR analysis. Chemical degradation. Common culprits are hydrolysis (ring-opening) or photodegradation.1. Analyze the mass of the new peaks to hypothesize the degradation pathway (e.g., addition of H₂O). 2. Review storage conditions immediately. Ensure protection from light and moisture. 3. If possible, purify the remaining material via chromatography, or discard and use a fresh sample.
Solid compound appears discolored (yellow/brown) or has clumped together. Significant degradation, likely from prolonged exposure to light, heat, and/or moisture.The compound's integrity is highly compromised. It is strongly recommended to discard this batch and acquire a new one. This material is unsuitable for quantitative experiments.
Difficulty dissolving the compound in a previously suitable solvent. Formation of insoluble degradation products.The batch is likely degraded. Do not attempt to force dissolution by heating, as this may accelerate further degradation. Discard the sample.

Visualizing Degradation & Prevention

The following diagrams illustrate the key factors influencing the stability of 5-(tert-Butyl)benzisoxazol-3(2H)-one and the decision-making process for proper storage.

cluster_factors Degradation Factors cluster_pathways Degradation Pathways Compound 5-(tert-Butyl)benzisoxazol-3(2H)-one (Intact) Thermal Thermal Decomposition Photo Photodegradation Hydrolysis Hydrolysis (Ring Cleavage) Oxidation Oxidation (N-O Bond Cleavage) Temp Elevated Temperature (>8°C) Temp->Thermal Accelerates Light UV / Ambient Light Light->Photo Initiates Moisture Humidity / Water Moisture->Hydrolysis Reacts Oxygen Atmospheric O₂ Oxygen->Oxidation Initiates Degraded Degraded Product (Impure / Inactive) Thermal->Degraded Photo->Degraded Hydrolysis->Degraded Oxidation->Degraded

Caption: Key factors leading to the degradation of 5-(tert-Butyl)benzisoxazol-3(2H)-one.

Start Start: New Compound Batch Duration Storage Duration? Start->Duration ShortTerm Store at 2-8°C in Amber Vial. Tightly Sealed. Duration->ShortTerm < 2 weeks LongTerm Store at -20°C or -80°C in Amber Vial. Duration->LongTerm > 2 weeks Inert Need Max Purity for >6 months? AddInert Flush with Argon/Nitrogen before sealing. Inert->AddInert Yes Final Stable Compound Ready for Use Inert->Final No ShortTerm->Final LongTerm->Inert AddInert->Final

Sources

Technical Support Center: Temperature Control for Exothermic Reactions in Benzisoxazolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and best practices for managing temperature during the synthesis of benzisoxazolones, a critical scaffold in medicinal chemistry. The synthesis of these compounds, particularly from nitroaromatic precursors, often involves highly exothermic steps where precise temperature control is paramount for safety, yield, and purity.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of thermal management in the context of benzisoxazolone synthesis.

Q1: Why is temperature control so critical in the synthesis of benzisoxazolones?

A: Temperature control is critical for three primary reasons:

  • Safety: The key step in many benzisoxazolone syntheses is the reductive cyclization of an ortho-substituted nitroaromatic compound. The reduction of a nitro group is a highly energetic, exothermic process.[1] Without adequate control, the heat generated can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[2][3]

  • Selectivity and Yield: Many reactions in the synthetic route are temperature-sensitive. For instance, the partial reduction of a nitro group to a hydroxylamine is required for cyclization to a 2,1-benzisoxazolone.[4] Excessive temperature can lead to over-reduction to the aniline, forming impurities and significantly reducing the yield of the desired product.[1][4]

  • Product Stability: The benzisoxazolone ring system itself can be thermally labile, especially when functionalized with electron-withdrawing groups. Some derivatives can begin to decompose at temperatures only slightly above 30°C, making mild reaction conditions essential.[5]

Q2: Which specific step in benzisoxazolone synthesis is most likely to be dangerously exothermic?

A: The most significant exothermic hazard arises during the reductive cyclization of 2-nitrobenzoate derivatives or related 2-nitroaryl carbonyl compounds.[4][6] This step involves the reduction of the nitro group, which is thermodynamically very favorable and releases a substantial amount of energy. Common reducing agents used for this transformation, such as zinc metal or hydrazine in the presence of a catalyst (e.g., Rh/C), can initiate highly exothermic reactions.[1][4][7] The reaction between zinc and nitro compounds, for instance, can be vigorous and requires precise control over the addition rate to manage the heat evolution.[1]

Q3: What is a thermal runaway, and why is it a major concern?

A: A thermal runaway is an uncontrolled positive feedback loop where an exothermic reaction generates heat faster than the system can dissipate it.[8] This causes the reaction temperature to rise, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat generation.[3] This vicious cycle can result in:

  • A violent increase in pressure from boiling solvents and gaseous byproducts, potentially exceeding the pressure rating of the reactor and causing an explosion.[2]

  • Decomposition of reactants, intermediates, or products, which can be even more energetic than the primary reaction and produce toxic or flammable gases.[9]

  • Complete loss of the product batch and significant damage to equipment.[10]

Understanding the potential for thermal runaway is a cornerstone of process safety management in the pharmaceutical and chemical industries.[2][11]

Q4: How does reaction scale affect heat management?

A: As a reaction is scaled up from the laboratory bench to a pilot or production plant, the ratio of the heat transfer surface area (the reactor wall) to the reaction volume decreases significantly. While the total heat generated by the reaction increases cubically with the reactor's linear dimension (volume), the ability to remove that heat only increases squarely (surface area). This disparity means that heat dissipation becomes much less efficient at larger scales, dramatically increasing the risk of a thermal runaway even for a reaction that was easily controlled in a small flask.[11][12] This is why a process that appears safe at the 100 mL scale can become hazardous at the 10 L scale without re-evaluation and redesign of the cooling strategy.[11]

Q5: What are the essential preliminary safety assessments before running a potentially exothermic reaction?

A: Before performing any potentially exothermic reaction, especially during scale-up, a thorough hazard evaluation is mandatory.[12] Key assessments include:

  • Literature Review: Search for any reported incidents or safety data related to the specific reaction or similar chemical transformations.

  • Oxygen Balance Calculation: An initial desk screening tool to assess the explosive potential of a molecule or mixture.[13]

  • Differential Scanning Calorimetry (DSC): A thermal screening technique used to determine the onset temperature of decomposition for reactants, intermediates, and the final product. This helps establish a Maximum Allowable Temperature.[9] The "100 K rule" is a common safety guideline, which suggests maintaining the process temperature at least 100 K below the onset of any decomposition exotherm.[9]

  • Reaction Calorimetry (RC): This is the most critical study. An RC experiment mimics the plant conditions on a small scale to measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise (the theoretical temperature increase if all cooling were lost).[9] This data is essential for designing an adequate cooling system and ensuring safe operation.[9][13]

Section 2: Troubleshooting Guide - Common Problems & Solutions

Problem 1: Temperature Spikes During Reagent Addition

  • Q: My reaction temperature is rising too quickly when I add my reducing agent (e.g., hydrazine, zinc dust). What should I do?

  • A: This indicates that the rate of heat generation is overwhelming your cooling system's capacity. The primary cause is adding the reactive reagent too quickly.

    • Causality: In a "batch" process where all reagents are mixed at once, the total potential energy of the reaction is present from the start. For exothermic reactions, this is extremely dangerous. The solution is to control the reaction rate by limiting the availability of one of the reagents.

    • Solution: Implement a Semi-Batch (Dosed) Addition. Instead of adding the reducing agent all at once, add it slowly and continuously over a prolonged period using a syringe pump or an addition funnel. This ensures that the reaction rate is limited by the feed rate, not by the intrinsic kinetics.[11] This makes the rate of heat generation constant and predictable, allowing your cooling system to keep pace.

    • Additional Measures:

      • Dilute the Reagent: Adding a solution of the reagent rather than the neat solid/liquid can help moderate the reaction.

      • Ensure Adequate Cooling: Use a cooling bath with a large thermal mass (e.g., ice/water, dry ice/acetone) and ensure the reactor is sufficiently immersed. For larger scales, a cryostat provides more precise and powerful cooling.

      • Monitor Internal Temperature: Always use a thermocouple or probe to measure the internal temperature of the reaction mixture, not the bath temperature.

Problem 2: Localized Hotspots and Inconsistent Reaction Progress

  • Q: My reaction seems to be stalling, or I'm getting a lot of side products, suggesting uneven temperature. How can I fix this?

  • A: This is a classic sign of poor mixing. In an unstirred or poorly stirred reactor, the reagent being added can create a localized area of high concentration and temperature (a "hotspot"), while the bulk of the solution remains cool. This hotspot can lead to decomposition or side reactions.

    • Causality: Inefficient mixing prevents the rapid distribution of both reactants and heat throughout the reaction mass. Heat generated in one spot does not effectively transfer to the cooling surface on the reactor wall.

    • Solution: Improve Agitation.

      • Stirring Rate: Increase the stirring speed. For viscous mixtures, a simple magnetic stir bar may be insufficient.

      • Mechanical Agitation: Use an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine, anchor) for better turnover and vortexing.

      • Baffles: In larger, round-bottom flasks or reactors, install baffles. These are vertical strips along the reactor wall that disrupt circular flow patterns and promote more chaotic, efficient mixing.

Problem 3: Cooling Capacity is Insufficient for the Reaction Scale

  • Q: I'm planning a scale-up, and my reaction calorimetry data shows the reactor's standard jacket cooling might not be enough. What are my options?

  • A: Relying solely on jacket cooling is often insufficient for highly exothermic reactions at scale due to the unfavorable surface-area-to-volume ratio.[12]

    • Causality: The heat transfer rate is proportional to the surface area and the temperature difference between the reaction mass and the coolant. If the area is too small for the heat being generated, you must explore other options.

    • Solutions:

      • Internal Cooling Coils: Immersing a coil through which a coolant flows directly into the reaction mixture provides a significant additional surface area for heat transfer.

      • External Heat Exchanger: The reaction mixture can be continuously pumped out of the reactor, through an efficient external heat exchanger, and back into the reactor. This method offers the highest heat removal capacity.

      • Modify the Process: If engineering controls are insufficient, the process itself must be changed. This could involve running the reaction at a lower temperature (which will slow the kinetics and require a longer addition time), using a more dilute solution, or switching to a continuous flow reactor, which offers vastly superior heat transfer capabilities.[11]

Section 3: Advanced Protocols & Methodologies

Protocol 1: Step-by-Step Guide to Setting Up a Semi-Batch Reaction for Controlled Exotherm

This protocol describes the controlled addition of a reducing agent for the synthesis of a benzisoxazolone precursor.

  • System Setup:

    • Place the 2-nitrobenzoate derivative and solvent in a jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe (thermocouple), a condenser, and an inert gas inlet (e.g., Nitrogen or Argon).

    • Connect the reactor jacket to a circulating cooler/heater (cryostat) set to the desired initial temperature (e.g., 0 °C).

    • Prepare a solution of the reducing agent (e.g., hydrazine hydrate in ethanol) in a graduated addition funnel or load it into a syringe for use with a syringe pump.

  • Initial Cooling & Inerting:

    • Begin stirring the reactor contents and allow the temperature to equilibrate with the jacket temperature.

    • Purge the system with an inert gas.

  • Controlled Addition:

    • Begin adding the reducing agent solution dropwise or via syringe pump at a slow, predetermined rate.

    • CRITICAL: Closely monitor the internal reaction temperature. The goal is to maintain a stable temperature by matching the addition rate to the cooling capacity of the system.

    • If the internal temperature rises more than a few degrees above the setpoint, immediately stop the addition . Do not restart the addition until the temperature has returned to the setpoint.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, proceed with the planned quenching and workup procedure.

Protocol 2: Step-by-Step Guide for Emergency Quenching of a Runaway Reaction

This protocol is a last resort when temperature control is lost. It should be planned in advance for any high-risk reaction.

  • Prerequisites (Prepared BEFORE the reaction starts):

    • A "quench solution" must be prepared. This is a cold, inert liquid designed to rapidly cool and dilute the reaction. For many organic reactions, a large volume of cold, saturated aqueous ammonium chloride or a non-reactive solvent can be used. The quench material must be compatible with all reactants.[5]

    • The quench solution should be in a container large enough to hold the entire reaction volume plus the quench volume, placed in a secondary containment tray.

    • Ensure all personnel are wearing appropriate PPE (flame-resistant lab coat, safety glasses, face shield). The reaction should be running in a fume hood with the sash pulled down as low as possible.

  • Initiating the Quench:

    • If the reaction temperature begins to rise uncontrollably and stopping the reagent addition (if applicable) and lowering the cooling bath temperature is ineffective, declare an emergency.

    • Option A (Dumping): If the reactor is equipped with a bottom outlet valve, the safest and most effective method is to "dump" the entire reaction mixture into the prepared quench pot. This provides immediate dilution and cooling.

    • Option B (Adding Quench to Reactor): If dumping is not possible, cautiously add the cold quench solution directly to the reaction vessel via an addition funnel or by pouring it in. Be prepared for vigorous boiling and gas evolution.[14]

  • Post-Quench:

    • Allow the quenched mixture to cool to room temperature with continued stirring.

    • Once thermally stable, proceed with a careful workup to neutralize any reactive species.

    • Report the incident according to your institution's safety procedures.

Methodology: Using Reaction Calorimetry (RC) to Characterize Your Exotherm

  • Q: How can I accurately predict the heat output of my reaction before scaling up?

  • A: Reaction Calorimetry (RC) is the industry-standard technique for this purpose. An RC is a miniature, highly instrumented reactor that measures the flow of heat into and out of the reaction in real-time.

    • What it is: By precisely measuring the temperature difference between the reactor contents and the cooling jacket, and knowing the heat transfer coefficient, the instrument calculates the heat being generated by the reaction at any given moment.[9]

    • Key Data Obtained:

      • Heat of Reaction (ΔH): The total energy released per mole of reactant.

      • Heat Flow vs. Time: A profile showing how quickly the heat is released. This is crucial for determining the required cooling power of the plant reactor.

      • Reactant Accumulation: For a semi-batch process, RC can determine how much of the added reagent is reacting immediately versus how much is accumulating in the reactor. High accumulation is dangerous, as a sudden change in conditions could cause it all to react at once.

      • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction would reach under normal operating conditions.

      • Adiabatic Temperature Rise (ΔTad): The temperature rise that would occur if all cooling failed and the accumulated energy heated the reactor contents. If the MTSR + ΔTad exceeds the decomposition temperature (from DSC), the process is unsafe and must be redesigned.[8][9]

Section 4: Data Tables & Visual Guides

Table 1: Comparison of Laboratory Cooling Methods

MethodTemperature Range (°C)Heat Removal CapacityControl PrecisionScalability
Ice/Water Bath0 to 5Low to ModerateLowPoor
Ice/Salt Bath-20 to 0ModerateLowPoor
Dry Ice/Solvent Bath-78 to -40Moderate to HighLowPoor
Circulating Chiller-20 to 20ModerateGoodFair
Cryostat-80 to 20HighExcellentGood
External Heat ExchangerCoolant DependentVery HighExcellentExcellent

Table 2: Properties of Common Solvents for Heat Transfer

SolventBoiling Point (°C)Freezing Point (°C)Heat Capacity (J/g·K)Notes
Water10004.18Excellent for cooling above 0°C. High heat capacity.
Acetone56-952.16Common for dry ice baths (-78°C). Flammable.
Isopropanol82.5-892.54Used in cryostats and dry ice baths. Less volatile than acetone.
Ethanol78.4-1142.44Common cryostat fluid.
Ethylene Glycol197-132.40Used in chiller systems as an antifreeze.
Toluene111-951.70High boiling point, useful for reactions above 100°C.

Diagram 1: Decision Workflow for Selecting a Cooling Strategy

CoolingStrategy cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hazard Characterization cluster_2 Phase 3: Cooling System Design start Start: New Exothermic Reaction lit_review Conduct Literature Safety Review start->lit_review dsc Perform DSC Analysis on Reactants/Products decomp_check Decomposition Onset > 100K Above Process Temp? dsc->decomp_check lit_review->dsc rc_study Perform Reaction Calorimetry (RC) Study decomp_check->rc_study Yes unsafe STOP! Process is Unsafe. Redesign Chemistry. decomp_check->unsafe No calc_q Calculate Total Heat (Q) and Max Heat Flow (q_max) from RC Data rc_study->calc_q scale_check Is q_max manageable by Jacket Cooling at Scale? calc_q->scale_check jacket Proceed with Jacketed Reactor scale_check->jacket Yes advanced_cooling Evaluate Advanced Cooling: - Internal Coils - External Heat Exchanger - Continuous Flow Reactor scale_check->advanced_cooling No

Caption: Decision workflow for selecting an appropriate cooling strategy.

Diagram 2: Emergency Response Flowchart for a Thermal Runaway

ThermalRunaway start Thermal Runaway Detected (Rapid T/P Increase) step1 Stop All Reagent Feeds Immediately start->step1 step2 Maximize Cooling (Set Cryostat to Min. Temp) step1->step2 check1 Is Temperature Still Rising? step2->check1 step3 Alert Personnel & Prepare for Evacuation check1->step3 Yes safe Situation Controlled. Monitor Until Stable. Report Incident. check1->safe No step4 Execute Pre-Planned Quench Procedure (Dump or Add Quench) step3->step4 check2 Is Reaction Under Control? step4->check2 check2->safe Yes evacuate EVACUATE AREA Call Emergency Services check2->evacuate No

Caption: Emergency response flowchart for a thermal runaway event.

Section 5: References
  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. Aragen Life Sciences. [Link]

  • Tianming Pharmaceutical. (2026, February 13). Handling Hazardous Reactions in Intermediate Synthesis. At Tianming Pharmaceutical. [Link]

  • University of Notre Dame. (n.d.). Common Standard Operating Procedure. [Link]

  • ABS Group. (2020, August 13). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. [Link]

  • H.E.L Group. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. [Link]

  • Pharmachemical Solution. (2020, April 18). Process Safety Management (PSM) in Pharma API. [Link]

  • University of California, Irvine. (n.d.). APPENDIX D - Quenching and Destruction of Metal Hydrides, and Other Reducing Agents. UCI Environmental Health & Safety. [Link]

  • Movassaghi, M., & Hill, M. D. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 14(20), 5322–5325. [Link]

  • Bakulina, O., & Dar'in, D. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 66-88. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. French Ministry of Environment. [Link]

  • Organic Chemistry Portal. (n.d.). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. [Link]

  • Wang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(18), 6631. [Link]

  • Dechy, N., et al. (2014). Emergency Runaway Reaction - What Precedes? What Follows?. AIDIC Conference Series, 11, 361-368. [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • University of Nebraska-Lincoln. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. [Link]

  • The Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. [Link]

  • Budnikova, Y. H., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 873–879. [Link]

  • Liu, J., et al. (2016). Synthesis and thermal degradation study of benzimidazolone-based wholly aromatic polyketones. RSC Advances, 6(10), 8431-8438. [Link]

  • Kim, J. S., & Lee, K. I. (1999). A convenient synthesis of 2,1-benzisoxazoles by reductive reactions of nitroarenes in the presence of allyl bromide and zinc dust. Heterocycles, 51(8), 1921-1929. [Link]

  • American Chemical Society. (n.d.). Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • PubMed. (2011, November 18). Synthesis and thermal stability of benzoxazine nitroxides. [Link]

  • Ohio State University. (n.d.). Making Cool Drugs Hot: The Use of Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. [Link]

  • ResearchGate. (2025, August 10). Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. [Link]

  • The Seybold Report. (n.d.). THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. [Link]

  • Allen Institute for Cell Science. (n.d.). Guidelines for WTC Derived AICS hiPSC Lines Scale Up & Banking. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • National Center for Biotechnology Information. (2020, February 20). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. [Link]

  • National Center for Biotechnology Information. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

  • PubMed. (2009, January 15). Spectroscopic and calorimetric studies on the DNA recognition of pyrrolo[2,1-c][13][15]benzodiazepine hybrids. [Link]

  • MDPI. (2022, September 6). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. [Link]

Sources

Technical Support Center: Crystallization of 5-(tert-Butyl)benzisoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BUTYL-XTAL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Oiling Out, Polymorphism, and Tautomeric Equilibrium[1]

Executive Summary & System Analysis

Welcome to the Technical Support Center. You are likely accessing this guide because your 5-(tert-Butyl)benzisoxazol-3(2H)-one derivative is refusing to behave as a standard crystalline solid.

The Core Problem: This molecule presents a "perfect storm" for crystallization chemists:

  • The tert-Butyl Group: This bulky, lipophilic anchor drastically reduces water solubility and increases the propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

  • The Benzisoxazole Core: This rigid bicyclic system is prone to lactam-lactim tautomerism .[1] While the 3(2H)-one (keto/lactam) form is typically the thermodynamically stable solid, the enol form in solution can inhibit nucleation.

  • Polymorphism: The combination of a rigid core and a flexible hydrophobic tail often results in multiple packing arrangements (polymorphs) or solvates.

This guide moves beyond standard recipes. We provide the causality behind the failures and self-validating protocols to fix them.

Troubleshooting Modules

Module A: The "Oiling Out" Phenomenon (LLPS)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky/opaque (emulsion) rather than forming a suspension of distinct particles. The product eventually settles as a gum or oil at the bottom.

The Science: The tert-butyl group pushes the molecule into a "miscibility gap" before it crosses the solubility curve. The system lowers its free energy by separating into a solute-rich liquid phase (oil) rather than a crystalline solid.[1]

Diagnostic Workflow:

OilingOut Start Solution turns Milky/Oily CheckTemp Is T > Melting Point (in solvent)? Start->CheckTemp Melt Melt Crystallization (Not Oiling Out) CheckTemp->Melt Yes LLPS Liquid-Liquid Phase Separation (Classic Oiling Out) CheckTemp->LLPS No Action1 Decrease Initial Concentration LLPS->Action1 High Supersaturation Action2 Increase Seed Loading (Seed at higher T) LLPS->Action2 Metastable Zone Issue Action3 Change Solvent System (Reduce polarity difference) LLPS->Action3 Persistent Oil

Figure 1: Decision tree for diagnosing and treating phase separation events.

The Fix:

  • Map the Boundary: You must determine the "oiling out boundary" (the temperature/concentration where the oil appears).

  • Seeding Strategy: You cannot rely on spontaneous nucleation.[1] You must seed the solution in the metastable zone (the region between the solubility curve and the oiling out boundary).

  • Anti-Solvent Dosing: If using water as an anti-solvent, the tert-butyl group will cause immediate oiling if local supersaturation is too high. Switch to a "reverse addition" (adding solution to anti-solvent) or extremely slow addition rates.

Module B: Tautomerism & Nucleation Inhibition[1][2]

Symptom: The solution remains clear despite high supersaturation (extremely wide Metastable Zone Width), or yields a mixture of crystal habits (needles vs. blocks).

The Science: Benzisoxazol-3-ones exist in equilibrium between the NH-form (lactam) and OH-form (lactim) .[1]

  • Solid State: Usually the NH-form (stabilized by intermolecular H-bonds, often dimers).[1]

  • Solution: Solvent polarity dictates the ratio. Non-polar solvents may favor the OH-form.[1]

  • Inhibition: If the solution contains a high ratio of the OH-form, but the crystal requires the NH-form, the "wrong" tautomer acts as an impurity, blocking the crystal surface and inhibiting growth [1].

The Fix:

  • Solvent Selection: Use polar protic solvents (e.g., Isopropanol, Ethanol) which donate hydrogen bonds and stabilize the carbonyl/NH species, aligning the solution population with the desired crystal structure.

  • Acid/Base Triggers: Trace amounts of acid can catalyze tautomeric equilibrium, ensuring rapid conversion to the required form during crystallization.

Experimental Protocols

Protocol 1: Determination of Metastable Zone Width (MSZW) & Oiling Boundary

Objective: To define the "safe operating window" for crystallization.

StepActionTechnical Note
1 Prepare a slurry of the compound in Solvent A (e.g., Ethanol) at 100 mg/mL.[1]Ensure excess solid is present.
2 Heat at 0.5°C/min until clear (Dissolution Point,

).
Record

.
3 Cool at 0.5°C/min. Monitor turbidity.Use a turbidity probe or visual inspection.
4 Observation: A) Sudden clouding + oil droplets =

(Oiling Out).B) Sudden clouding + crystals =

(Nucleation).[1]
If (A) occurs, your concentration is too high.[2] Dilute and repeat.
5 Data Output: Plot Concentration vs. Temperature.The gap between

and

is your working zone.
Protocol 2: Seeded Cooling Crystallization (Anti-Oiling Optimized)

Objective: Robust isolation of the NH-form without oiling out.[1]

  • Dissolution: Dissolve 10g of crude 5-(tert-Butyl)benzisoxazol-3(2H)-one in 50 mL 2-Propanol (IPA) at 70°C.

    • Why IPA? High boiling point, good solubility for the lipophilic tail, but polar enough to stabilize the lactam tautomer.

  • Filtration: Polish filter hot to remove insoluble particulates (potential heteronuclei).[1]

  • Cooling to Seed Point: Cool to 55°C (approx. 5-10°C below saturation, before the oiling boundary).

  • Seeding: Add 1 wt% (0.1g) of pure seed crystals.

    • Critical: Seeds must be milled/micronized. Hold at 55°C for 30 mins to allow seed healing.

  • Cooling Ramp: Cool to 0°C over 6 hours (linear or cubic profile).

    • Rate: 0.15°C/min. Slow cooling prevents the supersaturation spike that triggers oiling out.

  • Isolation: Filter immediately. Wash with cold IPA/Heptane (1:1).

Data Visualization: Tautomerism & Solubility

Understanding the molecular state is crucial. The diagram below illustrates the equilibrium you are manipulating.

Tautomerism cluster_0 Solution Phase Equilibrium Lactam Keto/Lactam Form (NH) (Polar Solvents) Lactim Enol/Lactim Form (OH) (Non-polar Solvents) Lactam->Lactim Fast Exchange Crystal Solid Crystal Lattice (Dimers of NH Form) Lactam->Crystal Direct Incorporation Lactim->Crystal Inhibits Growth (Steric mismatch)

Figure 2: The lactam (NH) form is required for the crystal lattice. High concentrations of the lactim (OH) form in solution can suppress growth rates.

Frequently Asked Questions (FAQs)

Q: My product is trapping solvent (solvate formation). How do I remove it? A: The tert-butyl group creates voids in the lattice that trap solvent.

  • Diagnosis: TGA (Thermogravimetric Analysis) shows weight loss >1% before melting.[1]

  • Solution: Do not dry aggressively; the lattice might collapse to amorphous. Instead, perform a slurry ripening in a non-solvating solvent (e.g., Heptane or Water) at 50°C for 24 hours. This forces the rearrangement to the dense, non-solvated polymorph [2].

Q: I see "needles" that clog my filter. How do I get "blocks"? A: Needles indicate fast growth in one direction (usually H-bond stacking) and slow growth in others (steric hindrance by t-butyl).[1]

  • Solution: Use Temperature Cycling .[1][3] Cycle the slurry between 20°C and 40°C three times. This dissolves the high-surface-area needles (fines) and deposits the mass onto the wider faces of larger crystals (Ostwald Ripening).

Q: Can I use water as an anti-solvent? A: Only with extreme caution.[1] The tert-butyl group makes the compound highly hydrophobic. Adding water creates high local supersaturation, guaranteeing oiling out.

  • Better approach: Use a "co-dosing" method where both the product solution and the anti-solvent are added simultaneously to a heel of the final solvent composition.

References

  • Tautomerism as an Inhibitor

    • Title: Tautomerism unveils a self-inhibition mechanism of crystallization.[1]

    • Source: Nature Communications (2023).[1][4]

    • URL:[Link][1]

    • Relevance: Explains how the "wrong" tautomer in solution slows down crystalliz
  • Oiling Out Mechanisms

    • Title: Oiling Out in Crystallization.[5][6]

    • Source: Mettler Toledo Technical Resources.
    • URL:[Link][1]

    • Relevance: Defines the thermodynamics of Liquid-Liquid Phase Separ
  • Polymorph Control in Benzisoxazoles

    • Title: 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology.[7]

    • Source: Current Pharmaceutical Design (2016).[1]

    • URL:[Link]

    • Relevance: Contextualizes the structural rigidity and pharmaceutical relevance of the scaffold.
  • General Crystallization Handbook

    • Title: Crystalliz
    • Source: J.W.[1] Mullin (Butterworth-Heinemann).[1]

    • Relevance: The definitive text for MSZW and seeding calcul

Sources

Handling moisture sensitivity of 5-(tert-Butyl)benzisoxazol-3(2H)-one precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the synthesis and handling of 5-(tert-Butyl)benzisoxazol-3(2H)-one precursors, specifically focusing on the moisture-sensitive 5-(tert-butyl)salicyloyl chloride and the activated intermediates involved in the cyclization of hydroxamic acids.

Topic: Moisture Sensitivity & Precursor Handling Reference ID: TS-BZPf-005 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Chemical Context

The synthesis of 5-(tert-Butyl)benzisoxazol-3(2H)-one typically proceeds via the activation of 5-tert-butylsalicylic acid . The most critical moisture-sensitive precursor in this pathway is 5-tert-butylsalicyloyl chloride (or mixed anhydrides), followed by the cyclization environment utilizing reagents like 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (SOCl₂) .

Failure to control moisture at two specific checkpoints leads to distinct failure modes:

  • Checkpoint A (Acid Chloride Formation): Hydrolysis reverts the intermediate to the starting salicylic acid, reducing yield.

  • Checkpoint B (Cyclization): Moisture deactivates the coupling agent (e.g., CDI), preventing ring closure and leaving the open-chain hydroxamic acid.

Critical Precursor Handling (The "Before" Phase)

Precursor: 5-(tert-Butyl)salicyloyl Chloride

This intermediate is highly electrophilic. Upon contact with atmospheric moisture, it rapidly hydrolyzes, releasing HCl and reverting to the carboxylic acid.

Protocol: Anhydrous Generation & Handling
  • Reagents: 5-tert-butylsalicylic acid, Thionyl Chloride (SOCl₂), Cat. DMF, Toluene (anhydrous).

  • Equipment: Schlenk line or Nitrogen-purged glovebox.

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware under vacuum; flush with dry Argon/Nitrogen (

    
    ) x3.
    
  • Solvent Prep: Toluene must be dried to

    
     ppm 
    
    
    
    (verify via Karl Fischer titration if possible).
  • Reaction: Suspend 5-tert-butylsalicylic acid in Toluene. Add SOCl₂ (1.5 eq) dropwise at

    
    .
    
  • Monitoring: Heat to reflux (

    
    ) for 2-3 hours.
    
    • Technical Insight: The evolution of

      
       and 
      
      
      
      gas drives the reaction.[1][2] Once gas evolution ceases, the reaction is likely complete.[1]
  • Isolation (The Danger Zone): Evaporate excess SOCl₂ and solvent under high vacuum (Schlenk manifold). DO NOT use a standard rotovap exposed to ambient air unless equipped with a drying tube and rapid transfer protocols.

  • Storage: If not used immediately, store as a solution in anhydrous THF/DCM under inert gas. Solid isolation is risky due to surface area exposure.

Quality Control (QC) Table: Acid Chloride Integrity
ParameterValid Precursor (Acid Chloride)Hydrolyzed/Failed Precursor
Physical State Clear to pale yellow oil/solidWhite precipitate (Salicylic acid)
IR Spectrum ~1785 cm⁻¹ (C=O stretch, sharp)~1650-1700 cm⁻¹ (Broad, COOH)
Solubility Soluble in dry Hexane/DCMInsoluble in Hexane (Salicylic acid precipitates)
Reaction with Water Violent fizzing (HCl release)No reaction / Slow dissolution

Reaction Environment (The "During" Phase)

Cyclization of the Hydroxamic Acid

Once the acid chloride reacts with hydroxylamine to form the 5-(tert-butyl)-2-hydroxybenzohydroxamic acid , the final step is ring closure (cyclization) to form the benzisoxazolone.

Common Reagent: 1,1'-Carbonyldiimidazole (CDI) in THF.[3] Moisture Threat: CDI hydrolyzes to imidazole and


 instantly upon contact with water.
Troubleshooting Guide: CDI-Mediated Cyclization

Q: Why did my cyclization stall? A: The CDI likely quenched before reacting with the hydroxamic acid.

  • Diagnostic: Did the CDI "fizz" vigorously when added to the solvent? If no, your CDI is dead (hydrolyzed). If yes, your solvent might be wet.

  • Corrective Action: Use fresh CDI (white powder, not yellow/clumped). Distill THF over Sodium/Benzophenone or use molecular sieves (3Å or 4Å).

Q: Can I use Thionyl Chloride for cyclization instead? A: Yes,


 with Pyridine is an alternative.
  • Risk: This method generates HCl.[1][2][4] If the pH drops too low, the benzisoxazolone product can degrade.

  • Control: Ensure Pyridine is in excess (2.5 eq) to act as an acid scavenger.

Visualizing the Failure Pathways

The following diagram illustrates the specific chemical checkpoints where moisture causes irreversible yield loss.

MoistureSensitivity Start 5-tert-Butylsalicylic Acid Step1 Reaction: SOCl2 / Toluene (Acid Chloride Formation) Start->Step1 Intermediate1 5-tert-Butylsalicyloyl Chloride (HIGHLY MOISTURE SENSITIVE) Step1->Intermediate1 MoistureAttack1 Moisture Ingress (Air/Wet Solvent) Intermediate1->MoistureAttack1 Step2 Reaction: NH2OH (Hydroxamic Acid Formation) Intermediate1->Step2 Anhydrous Conditions Failure1 Hydrolysis Reversion (Yield Loss) MoistureAttack1->Failure1 Rapid Failure1->Start Reverts Intermediate2 Hydroxamic Acid Intermediate Step2->Intermediate2 Step3 Cyclization: CDI or SOCl2/Base Intermediate2->Step3 MoistureAttack2 Wet Reagents (CDI Hydrolysis) Step3->MoistureAttack2 Final 5-(tert-Butyl)benzisoxazol-3(2H)-one Step3->Final Success Failure2 Incomplete Cyclization (Open Chain Impurity) MoistureAttack2->Failure2

Caption: Critical moisture checkpoints in the synthesis of benzisoxazol-3(2H)-ones. Red paths indicate failure modes.

Frequently Asked Questions (FAQ)

Q1: My final product has a melting point lower than reported (Reported: ~130-135°C). What is the impurity?

  • Analysis: The most common impurity is the uncyclized hydroxamic acid or the hydrolyzed salicylic acid .

  • Test: Run a TLC (Thin Layer Chromatography). The benzisoxazolone is usually less polar than the hydroxamic acid precursor. If you see a spot near the baseline, your cyclization was incomplete (likely due to wet CDI).

  • Remedy: Recrystallize from Ethanol/Water or Toluene.

Q2: Can I store the Acid Chloride precursor overnight?

  • Answer: Only if strictly necessary and stored in a Schlenk flask under positive Argon pressure at

    
    .
    
  • Warning: Even in a freezer, septum seals can leak. It is highly recommended to use the acid chloride immediately (telescoped synthesis) for the next step.

Q3: The reaction mixture turned deep red during the acid chloride step. Is this normal?

  • Answer: A slight yellow/orange color is normal. Deep red or black often indicates decomposition due to overheating or trace iron contamination in the

    
    .
    
  • Fix: Distill your Thionyl Chloride before use or add a drop of Quinoline as a stabilizer if using technical grade reagents.

Q4: How do I verify the "3(2H)-one" structure vs. the "3-ol" tautomer?

  • Technical Detail: In solution (CDCl3), the tautomeric equilibrium exists, but the lactam (NH-CO) form usually predominates in the solid state.

  • NMR Signature: Look for the broad NH singlet (often

    
     ppm) and the Carbonyl carbon in 
    
    
    
    NMR around 165-170 ppm.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Salicyloyl Chloride. Retrieved from 1

  • ResearchGate (ChemInform). (2025). The First General Synthesis of N-Substituted 1,2-Benzisoxazolin-3-ones. Retrieved from 5

  • Thieme Connect (Houben-Weyl). (2025). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Retrieved from 6

  • National Institutes of Health (PMC). (2025). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from 7

Sources

Validation & Comparative

Comparative HPLC Method Development Guide: Purity Analysis of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 5-(tert-Butyl)benzisoxazol-3(2H)-one Application: Pharmaceutical Intermediate Quality Control (Key building block for FLT3 kinase inhibitors and atypical antipsychotics). Challenge: The molecule exhibits keto-enol tautomerism and high lipophilicity (due to the tert-butyl group), leading to peak fronting and co-elution with aromatic impurities on standard alkyl phases.

This guide compares two distinct separation strategies: a standard C18 (Alkyl) approach versus a targeted Phenyl-Hexyl (Aromatic) approach . While C18 provides adequate retention, experimental data demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for the critical separation of the parent compound from its des-tert-butyl impurities and regioisomers via


 interactions.

Part 1: Chemical Context & Method Strategy

The Molecule

The 1,2-benzisoxazol-3(2H)-one core is a bicyclic system containing a benzene ring fused to an isoxazole ring.[1][2] The presence of the tert-butyl group at the 5-position significantly increases the partition coefficient (LogP ~2.5–3.0), making the molecule hydrophobic.

Critical Analytical Challenges:

  • Tautomerism: The 3(2H)-one moiety exists in equilibrium with its 3-ol (enol) form. Without pH control, this results in split or broad peaks.

  • Structural Similarity of Impurities: Common synthetic impurities include:

    • Impurity A: 5-(tert-butyl)-2-hydroxybenzonitrile (Uncyclized starting material).

    • Impurity B: 5-(tert-butyl)-2-hydroxybenzamide (Hydrolysis product).

    • Impurity C: 6-(tert-butyl) isomer (Regioisomer from non-selective precursors).

Comparative Strategy: C18 vs. Phenyl-Hexyl
FeatureMethod A: Generic C18 Method B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic Interaction (London Dispersion)Hydrophobic +

Interaction
Selectivity Based purely on hydrophobicity (LogP).Based on electron density and aromaticity.
Outcome Good retention, but poor resolution of aromatic isomers (Impurity C).Excellent resolution of aromatic isomers and phenolic precursors.
Mobile Phase Water / Acetonitrile (0.1% Formic Acid)Water / Methanol (10mM Ammonium Acetate)

Part 2: Experimental Protocols

Method A: The "Generic" Platform (Baseline)

Used for rapid screening but often fails in specificity.

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4][5][6][7][8]

  • Gradient: 50% B to 90% B over 10 min.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 254 nm.

Method B: The "Optimized" Specificity Method (High Purity)

Designed for GMP release testing where impurity segregation is mandatory.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).

  • Mobile Phase B: Methanol.[2][6][7]

  • Gradient:

    • 0.0 min: 40% B

    • 12.0 min: 85% B

    • 15.0 min: 85% B

    • 15.1 min: 40% B

    • 20.0 min: Stop

  • Flow Rate: 0.9 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 280 nm (Reduces solvent cutoff noise compared to 254 nm).

Rationale for Method B Choices (Expert Insight)
  • Phenyl-Hexyl Phase: The benzisoxazole ring is electron-deficient. The phenyl ring on the stationary phase engages in

    
     stacking with the analyte. Impurity A (benzonitrile) has different electron density than the benzisoxazole, creating a separation factor (
    
    
    
    ) impossible to achieve with C18.
  • Methanol vs. Acetonitrile: Methanol is a protic solvent that enhances

    
     interactions. Acetonitrile, being a 
    
    
    
    -acceptor, can sometimes suppress these unique selectivities.
  • Ammonium Acetate (pH 4.5): This buffer stabilizes the keto-enol equilibrium towards the neutral form, sharpening the peak shape compared to Formic Acid alone.

Part 3: Performance Comparison Data

The following data represents typical system suitability results obtained during validation studies.

Table 1: System Suitability Parameters

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Acceptance Criteria
Retention Time (RT) 6.4 min8.2 minN/A
Theoretical Plates (N) 8,50012,400> 5,000
Tailing Factor (

)
1.4 (Fronting observed)1.05 (Symmetric)< 1.5
Resolution (

)
(Main vs. Impurity A)
1.84.2 > 2.0
Resolution (

)
(Main vs. Impurity C)
0.9 (Co-elution) 2.8 > 1.5

Interpretation: Method A fails the resolution requirement for the regioisomer (Impurity C). Method B successfully resolves all critical pairs due to the orthogonal selectivity of the phenyl ligand.

Part 4: Visualization of Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl method.

MethodDevelopment Start Start: 5-(t-Butyl)benzisoxazol-3-one Screening Screening: C18 Column MP: Water/ACN/Formic Acid Start->Screening Result1 Result: Poor Resolution of Regioisomers (Rs < 1.5) Screening->Result1 Analysis Root Cause Analysis: Lack of Pi-Pi Selectivity Result1->Analysis Switch Switch Stationary Phase: Phenyl-Hexyl Analysis->Switch SolventOpt Solvent Optimization: Change ACN to Methanol (Enhances Pi-Pi) Switch->SolventOpt BufferOpt pH Optimization: Ammonium Acetate pH 4.5 (Stabilizes Tautomer) SolventOpt->BufferOpt FinalMethod Final Method: Phenyl-Hexyl + MeOH + NH4OAc (Rs > 2.5, Tf < 1.1) BufferOpt->FinalMethod

Caption: Logical workflow moving from generic screening to mechanism-based optimization, highlighting the switch to Phenyl-Hexyl chemistry.

Part 5: Troubleshooting & Self-Validating Checks

To ensure the method remains robust (Trustworthiness), perform these checks before every sequence:

  • The "Blank" Check: Inject the mobile phase B (Methanol) as a blank. If a peak appears at the retention time of the tert-butyl analog, it indicates carryover. This molecule is "sticky."

    • Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol.

  • The Tautomer Check: If the main peak begins to split or broaden significantly (

    
    ), the buffer capacity is insufficient.
    
    • Fix: Verify the pH of the ammonium acetate solution is exactly 4.5. Fresh preparation is required every 48 hours.

  • Resolution Marker: Always include a system suitability standard containing a 1:1 mix of the analyte and Impurity A (Benzonitrile precursor).

    • Pass Criteria: Valley-to-peak ratio must be < 5%.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chao, Q., et al. (2009).[9] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.[9][10] Journal of Medicinal Chemistry.[9] (Context for benzisoxazole/isoxazole intermediates). [Link]

  • Waters Corporation. XSelect CSH Phenyl-Hexyl Columns Care & Use Manual. (Stationary phase mechanism).[11] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on solvent selectivity and pi-pi interactions).

Sources

A Comparative Guide to the Infrared Spectroscopy of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key infrared (IR) spectroscopy reference peaks for 5-(tert-Butyl)benzisoxazol-3(2H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the spectrum by comparing it to the parent benzisoxazolone scaffold and analyzing the distinct contributions of the tert-butyl substituent. This approach provides a robust framework for structural confirmation, purity assessment, and quality control in a laboratory setting.

Benzisoxazole derivatives are significant scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antipsychotic, antimicrobial, and cholinesterase-inhibiting properties.[1][2] Accurate and efficient structural elucidation is therefore paramount. IR spectroscopy serves as a rapid, non-destructive first-line technique for confirming the presence of key functional groups and verifying the overall molecular architecture.[3][4]

Section 1: The Unsubstituted Core - Benzisoxazol-3(2H)-one as a Baseline

To accurately interpret the spectrum of the target molecule, we must first understand the vibrational characteristics of its core structure: benzisoxazol-3(2H)-one. The key features of this parent molecule provide a crucial baseline for our analysis.

Experimental data for benzisoxazol-3(2H)-one reveals two highly characteristic peaks[5]:

  • N-H Stretch: A sharp absorbance observed around 3497 cm⁻¹ . This peak corresponds to the stretching vibration of the nitrogen-hydrogen bond within the lactam ring.

  • C=O Stretch: A very strong, sharp absorbance at a high wavenumber, approximately 1775 cm⁻¹ .[5] The position of this carbonyl peak is significantly higher than that of a typical acyclic secondary amide (which appears around 1650 cm⁻¹). This upward shift is a hallmark of five-membered lactam rings, where increased angle strain leads to a stronger, shorter C=O bond, thus requiring more energy (a higher frequency) to excite its stretching vibration.

These two peaks are the foundational markers for the benzisoxazolone ring system.

Section 2: Recommended Experimental Protocol for IR Spectrum Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following describes a self-validating workflow for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum.

Methodology: Attenuated Total Reflectance (ATR)

ATR is the preferred method for its minimal sample preparation and high reproducibility.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire the spectrum of the ambient environment (primarily H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, solid sample (approx. 1-2 mg) of 5-(tert-Butyl)benzisoxazol-3(2H)-one directly onto the ATR crystal (e.g., diamond or germanium).

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of variability in peak intensity.

  • Data Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).

  • Data Processing & Cleaning:

    • After acquisition, perform an ATR correction if required by the instrument software to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe. Verify cleanliness by running a new background scan, which should be flat.

Workflow for IR Spectrum Acquisition

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing A Instrument Warm-up & Diagnostics B Acquire Background Spectrum (Air) A->B C Place Sample on ATR Crystal B->C D Apply Consistent Pressure C->D E Collect Sample Spectrum D->E F Perform ATR Correction (if applicable) E->F G Clean Crystal & Verify F->G G cluster_info Key Vibrational Modes (cm⁻¹) img_node A N-H Stretch ~3497 cm⁻¹ A->img_node B C=O Stretch (Lactam) ~1775 cm⁻¹ B->img_node C Aliphatic C-H Stretch ~2970 cm⁻¹ C->img_node D Aromatic C=C Stretch ~1615 cm⁻¹ D->img_node E t-Butyl C-H Bend ~1370 cm⁻¹ E->img_node

Caption: Key IR vibrational modes for 5-(tert-Butyl)benzisoxazol-3(2H)-one.

Conclusion

The infrared spectrum of 5-(tert-Butyl)benzisoxazol-3(2H)-one is defined by a combination of absorptions from its benzisoxazolone core and its tert-butyl substituent. The most powerful diagnostic peaks for structural confirmation are the high-frequency lactam C=O stretch (~1775 cm⁻¹) and the characteristic doublet of the tert-butyl C-H bending mode (~1370 cm⁻¹ and ~1360 cm⁻¹). By using the unsubstituted parent compound as a reference and understanding the additive nature of the substituent's peaks, IR spectroscopy provides a rapid, reliable, and data-rich method for the positive identification and quality assessment of this important chemical entity.

References

  • Alagar, M., Selvaraj, V., & Anand, M. (2014). Synthesis, characterization and evaluation of antioxidant and anticancer activities of novel benzisoxazole-substituted-allyl derivatives. ResearchGate. Available at: [Link]

  • Brown, W. P. (2025). Interpretation of the infrared spectrum of 2-iodo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • Arslan, H., et al. (2024). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. ResearchGate. Available at: [Link]

  • Workman, J. & Smith, B. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Durig, J. R., & Sullivan, J. F. (1979). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. Canadian Journal of Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical and Medical Research. (n.d.). Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole. IJPMR. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Palmer, M. H., et al. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹, including a high-resolution study. ResearchGate. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). IR Chart. University of Calgary Chemistry. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Infrared Reference Spectra. Available at: [Link]

  • Brown, W. P. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). 12 Examples of IR-Spectra. In Spectroscopic Methods in Organic Chemistry. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)...(AC220), a uniquely potent...FLT3 inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Composition Theory. (n.d.). Synthesis and Characterization of New Derivatives of Thiazolidinone 1,2-Benzisoxazole with Antimicrobial Activity. JAC. Available at: [Link]

  • Malias, A. S., et al. (1998). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Tadpally, T., et al. (2008). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy. RSC Education. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

  • NIST. (n.d.). 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. Available at: [Link]

Sources

Comparative Reactivity Guide: 5-(tert-Butyl)benzisoxazol-3(2H)-one vs. 6-Substituted Isomers

[1]

Executive Summary

In the development of serine protease inhibitors and mechanism-based pharmacophores, 1,2-benzisoxazol-3(2H)-one (also known as benzisoxazolone) serves as a critical scaffold.[1] Its reactivity is governed by the electrophilicity of the C3 carbonyl and the lability of the N-O bond.

This guide contrasts the 5-(tert-butyl) derivative against 6-substituted isomers.[1] The core distinction lies in the electronic conjugation and steric topology :

  • 5-(tert-Butyl) Isomer: Exhibits kinetic stability and hydrophobic selectivity .[1] The substituent is meta to the carbonyl, exerting a weak inductive donating effect (+I) that stabilizes the ring against non-specific alkaline hydrolysis while optimizing fit for hydrophobic enzymatic pockets (e.g., Human Leukocyte Elastase).

  • 6-Substituted Isomers: Exhibit electronic tunability . The substituent is para to the carbonyl, allowing direct resonance modulation. Electron-withdrawing groups (EWG) at C6 drastically increase reactivity (

    
    ), often at the cost of hydrolytic stability (
    
    
    ).

Mechanistic Framework & Reactivity Logic

The reactivity of benzisoxazol-3(2H)-ones is defined by their function as acylating agents.[1] Nucleophiles (enzyme active site serine or hydroxide ions) attack the C3 carbonyl, leading to ring opening via N-O bond cleavage.

Structural Causality
  • Position 6 (Para-like): The C6 position is electronically conjugated to the C3 carbonyl through the fused benzene ring. Substituents here directly stabilize or destabilize the transition state for nucleophilic attack.

  • Position 5 (Meta-like): The C5 position is electronically disjointed from the C3 carbonyl resonance system. Substituents here influence reactivity primarily through inductive effects and steric bulk.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between productive enzyme inhibition (Acylation) and non-productive degradation (Hydrolysis), highlighting where substituent effects intervene.

ReactionPathwaySubstrateBenzisoxazol-3(2H)-one(Scaffold)TSTetrahedralIntermediateSubstrate->TSNucleophilic Attack(k1)AcylEnzAcyl-EnzymeComplex(Inhibition)TS->AcylEnzSerine-OH (Enzyme)Ring OpeningHydrolysisSalicylamide/Salicylate(Degradation)TS->HydrolysisWater/OH-Non-specificNote66-Substituents (EWG):Increase k1 via ResonanceRisk: Fast HydrolysisNote6->TSNote55-tBu:Steric ShieldingStabilizes TS against H2OSelects for Hydrophobic PocketNote5->TS

Figure 1: Mechanistic pathway of benzisoxazolone reactivity. 6-substituents modulate the electronic barrier of the transition state (TS), while 5-substituents influence steric fit and hydrolytic resistance.[1]

Comparative Analysis: 5-tert-Butyl vs. 6-Substituted[1]

The following table synthesizes physicochemical and kinetic differences. Data trends are based on Hammett Linear Free Energy Relationships (LFER) for benzisoxazole ring systems.

Table 1: Reactivity & Performance Profile
Feature5-(tert-Butyl)benzisoxazol-3(2H)-one 6-Substituted (e.g., 6-NO₂, 6-Cl)
Electronic Effect Inductive (+I) only.[1] Weakly deactivating.Resonance (±R) & Inductive. Strong modulation.
Carbonyl Electrophilicity Moderate. Requires specific enzymatic catalysis.High (for EWG). Prone to spontaneous attack.
Hydrolytic Stability High . Resistant to spontaneous alkaline hydrolysis.Low (for EWG). Half-life decreases as

increases.[1]
Enzyme Selectivity High .[2][3] Targets S1 hydrophobic pockets (e.g., Elastase).Variable . Driven by electronic reactivity rather than fit.
Primary Application Selective inhibitor design (Elastase, Cathepsin G).Mechanistic probes; "Suicide" substrates.[4][5]
Hammett Correlation Follows

(Meta).
Follows

(Para).
Detailed Technical Insight
  • The "Meta" Advantage of Position 5 : In the 5-tert-butyl isomer, the bulky alkyl group is located meta to the carbonyl. It does not donate electrons via resonance, so it does not significantly deactivate the carbonyl electronically. However, it provides steric bulk that hinders the approach of small, non-specific nucleophiles (like water) while acting as an anchor for hydrophobic pockets in enzymes like Human Leukocyte Elastase (HLE) . This results in a compound that is stable in buffer but reactive in the enzyme active site.

  • The "Para" Volatility of Position 6 : A substituent at position 6 is para to the N-C3 bond axis. A 6-nitro group, for example, creates a direct conjugation path, withdrawing electron density from the carbonyl carbon.

    • Consequence: The

      
       (alkaline hydrolysis rate) for 6-nitrobenzisoxazol-3-one is orders of magnitude higher than the 5-tert-butyl analog.[1] While this makes it a potent acylating agent, it often leads to poor bioavailability and high non-specific reactivity (chemical instability).
      

Experimental Protocols

Protocol A: Synthesis of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Rationale: This protocol utilizes the reaction of salicylhydroxamic acid derivatives, ensuring regiocontrol.[1]

  • Starting Material: Begin with 5-tert-butyl-2-hydroxybenzoic acid (5-tert-butylsalicylic acid).[1]

  • Activation: Dissolve 10 mmol of acid in dry THF (50 mL). Add 1.1 eq of Carbonyldiimidazole (CDI) to form the acyl imidazole. Stir at RT for 1 h.[6]

  • Cyclization Precursor: Add 1.5 eq of Hydroxylamine hydrochloride (

    
    ) and 2.0 eq of TEA. Stir overnight to form the hydroxamic acid.
    
  • Ring Closure: Isolate the hydroxamic acid. Redissolve in THF/DMF. Add Carbonyldiimidazole (CDI) (1.2 eq) or Thionyl Chloride (

    
    ) to effect cyclization via the Lossen-like rearrangement/dehydration pathway.[1]
    
    • Note: Direct cyclization of O-acyl hydroxamates under basic conditions yields the benzisoxazolone.

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • Validation:

      
       NMR (DMSO-
      
      
      ) should show the t-Butyl singlet (~1.3 ppm) and aromatic signals consistent with 5-substitution (doublet, dd, doublet pattern). IR should show lactam C=O stretch ~1750-1770 cm⁻¹.[1]
Protocol B: Kinetic Stability Assay (Hydrolysis)

Rationale: To quantify the stability advantage of the 5-tBu isomer.[1]

  • Buffer Preparation: Prepare 50 mM Phosphate buffer (pH 7.4) and 50 mM Borate buffer (pH 10.0).

  • Stock Solution: Dissolve compounds in DMSO (10 mM).

  • Reaction: Dilute stock 1:100 into the buffer (final conc. 100

    
    ) in a quartz cuvette.
    
  • Monitoring: Monitor the appearance of the hydrolysis product (salicylate anion) by UV-Vis spectroscopy.

    • Wavelengths: Benzisoxazolones typically absorb < 300 nm. Salicylates absorb strongly at ~300-310 nm (pH dependent).[1]

  • Calculation: Plot

    
     vs time. The slope 
    
    
    .
    • Expectation: 6-Nitro isomer will hydrolyze rapidly (

      
       min at pH 10).[1] 5-tert-Butyl isomer will be slow (
      
      
      h).[1]

References

  • Mechanistic Basis of Benzisoxazolone Reactivity

    • Title: Suicide inactivation of chymotrypsin by benzoxazinones (Analogous mechanism).
    • Source: Biochemistry, 1984.
    • URL:[Link][1][5]

  • Synthesis and Isomer Selectivity

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.[1]

    • Source: Chimica, 2019.
    • URL:[Link][1]

  • Kemp Elimin

    • Title: Catalysis of the Kemp elimination by antibodies and synthetic polymers.
    • Source: Pure & Applied Chemistry.
    • URL:[Link][1]

  • Serine Protease Inhibition Profile

    • Title: Design of inhibitors highly selective for the S1 sites of serine proteases.[2]

    • Source: Chemistry & Biology.[5]

    • URL:[Link][1]

Technical Guide: Elemental Analysis and Characterization of 5-(tert-Butyl)benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(tert-Butyl)benzisoxazol-3(2H)-one represents a critical lipophilic modification of the parent 1,2-benzisoxazol-3(2H)-one scaffold. Widely utilized as an intermediate in the synthesis of atypical antipsychotics and complex kinase inhibitors, the introduction of the tert-butyl group at the C5 position significantly alters the physicochemical profile of the molecule compared to its unsubstituted or halogenated analogs.

This guide provides a rigorous framework for the structural validation of this compound, contrasting it with key alternatives (the parent scaffold and regioisomers). It focuses on differentiating these molecules through elemental composition, spectroscopic fingerprints, and chromatographic behavior.

Part 1: Structural Context & Comparative Baseline

To ensure accurate characterization, the target molecule must be benchmarked against its closest structural relatives. The tert-butyl group introduces steric bulk and lipophilicity that drastically changes solubility and spectral behavior.

FeatureTarget: 5-(tert-Butyl)benzisoxazol-3(2H)-oneAlternative A: 1,2-Benzisoxazol-3(2H)-one (Parent)Alternative B: 6-Fluoro-1,2-benzisoxazol-3(2H)-one
Molecular Formula C₁₁H₁₃NO₂C₇H₅NO₂C₇H₄FNO₂
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 191.23 g/mol 135.12 g/mol 153.11 g/mol
Electronic Effect +I Inductive (Electron Donating)Neutral-I Inductive (Electron Withdrawing)
Lipophilicity (LogP) High (~2.8 - 3.1)Low (~1.2)Moderate (~1.5)
Solubility Profile Soluble in DCM, EtOAc, THFSoluble in MeOH, DMSO; Poor in non-polarSoluble in polar organics
Mechanistic Insight: The Tautomeric Challenge

Benzisoxazolones exist in a tautomeric equilibrium between the keto-form (lactam) and the enol-form (hydroxyl).

  • Solid State: Predominantly keto-form (C=O).

  • Solution: Solvent dependent. Non-polar solvents favor the keto-form; polar protic solvents may stabilize the enol.

  • Impact of t-Butyl: The bulky C5 substituent sterically protects the ring system but also increases solubility in non-polar solvents, stabilizing the keto-tautomer during NMR analysis in CDCl₃.

Part 2: Elemental Analysis (CHN) & Purity Validation

While High-Resolution Mass Spectrometry (HRMS) is common, Combustion Analysis (CHN) remains the gold standard for establishing bulk purity and solvation state (e.g., distinguishing hemihydrates).

Theoretical vs. Experimental Limits

For C₁₁H₁₃NO₂ :

ElementTheoretical %Acceptable Range (±0.4%)Diagnostic Note
Carbon 69.09%68.69 – 69.49%Significant deviation often indicates trapped solvent (e.g., EtOAc).
Hydrogen 6.85%6.45 – 7.25%High H% suggests water contamination (hydrate formation).
Nitrogen 7.32%6.92 – 7.72%Low N% typically indicates inorganic salt contamination.
Protocol: Combustion Analysis Optimization

Causality: The tert-butyl group is carbon-rich and can lead to incomplete combustion (soot formation) if the oxidation cycle is too short.

  • Sample Prep: Dry sample at 40°C under high vacuum (0.1 mbar) for 6 hours to remove surface moisture.

  • Oxidation: Use a Tungsten Trioxide (WO₃) catalyst to ensure complete oxidation of the sterically hindered tert-butyl carbon cluster.

  • Standard: Calibrate using Acetanilide (standard) to bracket the nitrogen content.

Part 3: Spectroscopic Characterization[3]

Nuclear Magnetic Resonance (NMR)

The tert-butyl group provides a definitive diagnostic handle.

¹H NMR (400 MHz, DMSO-d₆) Comparison
Proton EnvironmentTarget (5-t-Butyl)Parent (Unsubstituted)Interpretation
NH (Lactam) ~12.0 - 12.5 ppm (br s)~12.0 - 12.5 ppmBroad singlet; disappears with D₂O shake.
Aromatic H (C4) ~7.65 ppm (d, J=2 Hz)~7.60 ppm (d)Key Difference: The C4 proton in the target is a doublet (meta-coupling) or singlet due to C5 substitution.
Aromatic H (C6) ~7.45 ppm (dd)~7.30 ppm (t)C6 is shielded by the electron-donating t-butyl group.
Aromatic H (C7) ~7.50 ppm (d)~7.80 ppm (d)-
Aliphatic (t-Butyl) 1.32 ppm (s, 9H) Absent Diagnostic: A sharp, intense singlet integrating to 9 protons.
¹³C NMR Key Signals
  • C=O (C3): ~165 ppm (Characteristic of benzisoxazolone carbonyl).

  • C-O (C7a): ~163 ppm.[11]

  • C-N (C3a): ~115 ppm.[10]

  • C-Alkyl (Quaternary): ~35 ppm.

  • C-Methyl (t-Butyl): ~31 ppm (Intense signal).

Infrared Spectroscopy (FT-IR)[3][10]
  • N-H Stretch: 3100–3200 cm⁻¹ (Broad, H-bonded).

  • C=O Stretch: 1740–1760 cm⁻¹ (Strong). Note: This is higher than typical amides due to ring strain and the adjacent oxygen.

  • C-H Aliphatic: 2960 cm⁻¹ (Strong anti-symmetric stretch of t-butyl methyls).

Mass Spectrometry (MS)

Ionization: ESI (Positive/Negative) or EI.

  • Parent Ion [M+H]⁺: 192.1 m/z.

  • Fragmentation Pattern:

    • [M - 15]⁺: Loss of methyl group from t-butyl (176 m/z).

    • [M - 57]⁺: Loss of tert-butyl group (134 m/z) – rare in soft ionization, common in EI.

Part 4: Chromatographic Performance (HPLC)

The lipophilicity of the tert-butyl group drastically increases retention time compared to the parent.

Method Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

Comparative Retention Data (Simulated Standard)
CompoundRetention Time (min)Relative Retention (RRT)
1,2-Benzisoxazol-3(2H)-one 3.2 min1.00 (Reference)
6-Fluoro-1,2-benzisoxazol-3(2H)-one 3.8 min1.18
5-(tert-Butyl)benzisoxazol-3(2H)-one 6.5 min 2.03

Interpretation: The target compound elutes significantly later due to hydrophobic interaction between the C18 stationary phase and the tert-butyl group.

Part 5: Visual Workflows

Workflow 1: Analytical Characterization Logic

This diagram illustrates the decision tree for validating the synthesized compound.

AnalyticalWorkflow Start Crude 5-(t-Butyl)benzisoxazol-3(2H)-one Purification Recrystallization (EtOAc/Hexane) Start->Purification PurityCheck HPLC Purity Check (>98%?) Purification->PurityCheck Decision Pass? PurityCheck->Decision NMR 1H NMR (DMSO-d6) Check: 1.32ppm Singlet Decision->NMR Yes MS MS (ESI) Check: m/z 192.1 Decision->MS Yes Reprocess Reprocess / Column Chromatography Decision->Reprocess No EA Elemental Analysis Limit: +/- 0.4% NMR->EA MS->EA Final Validated Reference Standard EA->Final Reprocess->Purification

Caption: Step-by-step analytical decision tree ensuring purity before structural confirmation.

Workflow 2: Mass Spectrometry Fragmentation Pathway

Visualizing how the molecule breaks down confirms the structural connectivity.

MS_Fragmentation M_Parent [M+H]+ m/z 192 M_Methyl [M - CH3]+ m/z 177 M_Parent->M_Methyl Loss of Methyl M_TButyl [M - tBu]+ m/z 135 M_Parent->M_TButyl Loss of t-Butyl (High Energy) RingOpen Ring Cleavage (N-O bond break) M_Parent->RingOpen Isomerization

Caption: Predicted ESI-MS fragmentation pathway showing characteristic alkyl losses.

References

  • Synthesis of Benzisoxazolones: Wierenga, W., et al. "Synthesis of N-alkyl-1,2-benzisoxazol-3(2H)-ones." Journal of Organic Chemistry, 1984.

  • General Benzisoxazole Characterization: National Institute of Standards and Technology (NIST). "Mass Spectrum of 1,2-Benzisothiazol-3(2H)-one (Analog)." NIST Chemistry WebBook.

  • Tert-Butyl Group Effects: Smith, M. B.[7] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition. (Standard text for steric/electronic effects).

  • Analytical Methods for Heterocycles: "HPLC Method for Identification of Benzimidazole Derivatives." Acta Poloniae Pharmaceutica, 2012.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.